Product packaging for (Rac)-ZLc-002(Cat. No.:)

(Rac)-ZLc-002

Katalognummer: B10832054
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: BWPKYDAJBOUZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(Rac)-ZLc-002 is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO5 B10832054 (Rac)-ZLc-002

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H17NO5

Molekulargewicht

231.25 g/mol

IUPAC-Name

methyl 2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)

InChI-Schlüssel

BWPKYDAJBOUZDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling (Rac)-ZLc-002: A Technical Guide to a Novel Anxiolytic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ZLc-002 has emerged as a promising small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, the C-terminal PDZ ligand of nNOS (CAPON). This interaction is implicated in the pathophysiology of anxiety disorders. By disrupting the nNOS-CAPON complex, this compound demonstrates significant anxiolytic-like effects in preclinical models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.

Introduction

Anxiety disorders represent a significant unmet medical need, driving the search for novel therapeutic agents with improved efficacy and favorable side-effect profiles. The nitric oxide signaling pathway in the brain has been identified as a key regulator of anxiety-related behaviors. Specifically, the interaction between nNOS and CAPON in the hippocampus plays a crucial role in modulating anxiety. This compound was developed as a selective inhibitor of this protein-protein interaction, offering a targeted approach to anxiety treatment.

Discovery and Synthesis

This compound, chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester, was identified as a potent inhibitor of the nNOS-CAPON interaction. Its synthesis is achieved through a condensation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-valine methyl ester hydrochloride

  • Methyl malonyl chloride

  • N-methylmorpholine

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • A solution of D-valine methyl ester hydrochloride (1.50 g, 9 mmol) in CH2Cl2 (35 ml) is cooled to -15°C.

  • N-methylmorpholine (2 ml, 18.45 mmol) is added dropwise to the solution.

  • Methyl malonyl chloride (1 ml, 9.45 mmol) is then added to the reaction mixture, and stirring is continued for 30 minutes at -15°C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent is removed under vacuum.

  • The residue is diluted with water (8 ml).

  • The aqueous solution is extracted with EtOAc (4 x 50 mL).

  • The combined organic phases are dried and concentrated to yield this compound.

Mechanism of Action

This compound exerts its anxiolytic effects by selectively disrupting the interaction between the PDZ domain of nNOS and the C-terminal motif of CAPON. This disruption modulates downstream signaling pathways implicated in anxiety.

Signaling Pathway

The nNOS-CAPON interaction is a key node in a complex signaling network. Dissociation of this complex by this compound is believed to influence the Dexras1-ERK (extracellular signal-regulated kinase) pathway, which is involved in neuronal plasticity and emotional behavior.

nNOS_CAPON_Pathway cluster_prevention Anxiolytic Effect ZLc002 This compound nNOS_CAPON nNOS-CAPON Interaction ZLc002->nNOS_CAPON Inhibits Dexras1 Dexras1 nNOS_CAPON->Dexras1 Modulates ERK ERK Signaling Dexras1->ERK Activates Anxiolytic Anxiolytic-like Effects ERK->Anxiolytic Leads to

Caption: Signaling pathway of this compound's anxiolytic action.

Experimental Protocol: nNOS-CAPON Binding Assay (Co-Immunoprecipitation)

Materials:

  • Hippocampal tissue lysates from treated and control mice

  • Anti-nNOS antibody

  • Protein A/G agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-CAPON antibody

Procedure:

  • Hippocampal tissues are homogenized in lysis buffer and centrifuged to obtain clear lysates.

  • Protein concentration in the lysates is determined.

  • Lysates are pre-cleared by incubation with protein A/G agarose beads.

  • The pre-cleared lysates are incubated with an anti-nNOS antibody overnight at 4°C to form immune complexes.

  • Protein A/G agarose beads are added to the lysates and incubated to capture the immune complexes.

  • The beads are washed multiple times with wash buffer to remove non-specific binding proteins.

  • The bound proteins are eluted from the beads using elution buffer.

  • The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-CAPON antibody to detect the co-immunoprecipitated CAPON.

Preclinical Development: Anxiolytic-like Effects

The anxiolytic potential of this compound has been evaluated in mice using a battery of behavioral tests. Systemic administration of the compound has been shown to produce significant anxiolytic-like effects.[1]

In Vivo Efficacy Data

This compound has demonstrated dose-dependent anxiolytic-like activity following both intraperitoneal (i.p.) and intravenous (i.v.) administration in adult mice.[1]

Administration RouteDoseDurationOutcome
Intraperitoneal (i.p.)40 or 80 mg/kg/day14 daysProduces anxiolytic-like effects
Intravenous (i.v.)10, 20, or 40 mg/kg/day7 daysProduces anxiolytic-like effects
Intraperitoneal (i.p.)80 mg/kg/day3 daysExerts significant behavioral effects
Intravenous (i.v.)40 mg/kg/day3 daysExerts significant behavioral effects
IntragastricHigh doses-No effect on anxiety behaviors

Table 1: Summary of in vivo efficacy of this compound in mice. [1]

Behavioral Testing Protocols

The anxiolytic-like properties of this compound were assessed using four standard behavioral paradigms: the open-field (OF) test, the elevated plus-maze (EPM) test, the novelty-suppressed feeding (NSF) test, and the light-dark (LD) box test.[1]

Experimental_Workflow cluster_workflow Behavioral Testing Workflow Start Acclimatization of Mice Treatment Administration of This compound or Vehicle Start->Treatment OF_Test Open-Field Test Treatment->OF_Test EPM_Test Elevated Plus-Maze Test Treatment->EPM_Test NSF_Test Novelty-Suppressed Feeding Test Treatment->NSF_Test LD_Test Light-Dark Box Test Treatment->LD_Test Data_Analysis Data Collection and Analysis OF_Test->Data_Analysis EPM_Test->Data_Analysis NSF_Test->Data_Analysis LD_Test->Data_Analysis

Caption: Workflow for behavioral assessment of this compound.

  • Apparatus: A square arena with walls.

  • Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period.

  • Parameters Measured: Total distance traveled and time spent in the center of the arena. Anxiolytic compounds typically increase the time spent in the center.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Each mouse is placed in the center of the maze and allowed to explore for a set period.

  • Parameters Measured: Time spent in and the number of entries into the open and closed arms. Anxiolytic drugs increase the time spent in and entries into the open arms.[2][3]

  • Procedure: Food-deprived mice are placed in a novel, brightly lit arena with a food pellet in the center.

  • Parameter Measured: The latency to begin eating the food pellet. Anxiolytics decrease this latency.[4][5][6]

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.

  • Procedure: Each mouse is placed in the light compartment and allowed to move freely between the two compartments.

  • Parameters Measured: Time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic agents increase the time spent in the light compartment.[7][8][9]

Conclusion and Future Directions

This compound represents a novel and promising approach for the treatment of anxiety disorders. Its targeted mechanism of action, disrupting the nNOS-CAPON interaction, offers the potential for a more specific and potentially better-tolerated anxiolytic agent. The preclinical data gathered to date strongly support its continued development. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as optimization of the formulation for potential clinical trials. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and build upon the therapeutic potential of this compound.

References

(Rac)-ZLc-002: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of (Rac)-ZLc-002, a notable inhibitor of the neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (Capon) interaction. This document is intended to serve as a resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

This compound, chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester, is a small molecule designed to disrupt protein-protein interactions. While the "(Rac)" designation may suggest a racemic mixture in some contexts, the synthesized and studied ZLc-002 is derived from D-valine, indicating a specific stereoisomer.

Table 1: Chemical Properties of ZLc-002

PropertyValue
Full Chemical Name N-(2-carbomethoxyacetyl)-D-valine methyl ester
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Solubility Soluble in DMSO (46 mg/mL)[1]
Related Enantiomer (S)-ZLc002

Mechanism of Action: Targeting the nNOS-Capon Interaction

ZLc-002 is characterized as a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and Capon (also known as NOS1AP). This interaction is implicated in various neurological processes and diseases.

Interestingly, studies have revealed a nuanced mechanism of action. While ZLc-002 effectively disrupts the nNOS-Capon interaction in intact cells, it has been observed to be ineffective in cell-free biochemical binding assays. This suggests an indirect mode of action or the requirement of a cellular environment for its activity. Further research has shown that the active metabolite of ZLc-002, ZLc-002-1 (N-(2-carboxyacetyl)-D-valine-methyl ester), can directly compete for the nNOS PDZ ligand-binding pocket with a dissociation constant (Kc) of 115 ± 29 µM.

Downstream Signaling Pathway

The disruption of the nNOS-Capon interaction by ZLc-002 initiates a cascade of downstream signaling events. The nNOS-Capon complex is known to interact with Dexras1, a Ras family small G protein. The inhibition of the nNOS-Capon interaction is believed to affect the S-nitrosylation of Dexras1, which in turn modulates the Extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB)-Brain-derived neurotrophic factor (BDNF) pathway.[2][3] This pathway is crucial for neuronal plasticity, survival, and function.

nNOS_Capon_Signaling_Pathway cluster_0 ZLc-002 Action cluster_1 Downstream Effects ZLc-002 ZLc-002 nNOS_Capon nNOS-Capon Interaction ZLc-002->nNOS_Capon Inhibits Dexras1 Dexras1 S-nitrosylation nNOS_Capon->Dexras1 Modulates ERK ERK Dexras1->ERK Regulates CREB CREB ERK->CREB BDNF BDNF CREB->BDNF Neuronal_Plasticity Neuronal Plasticity & Survival BDNF->Neuronal_Plasticity

Diagram of the ZLc-002 signaling pathway.

Biological Activity and Therapeutic Potential

ZLc-002 has demonstrated significant biological activity in preclinical models, highlighting its therapeutic potential for a range of neurological and psychiatric disorders.

Table 2: Summary of Biological Activities of ZLc-002

Biological EffectModel SystemReference
Anxiolytic-like effects Chronic mild stress models in mice[4]
Suppression of inflammatory nociception Formalin-induced inflammatory pain in rats[4][5]
Alleviation of neuropathic pain Paclitaxel-induced neuropathic pain in mice[4][5]
Promotion of functional recovery after stroke Mouse models of stroke[4]

Experimental Protocols

The investigation of ZLc-002's mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

Synthesis of this compound

The synthesis of ZLc-002 involves the condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride. The reaction is carried out in dichloromethane (CH2Cl2) in the presence of N-methylmorpholine at a low temperature (-15°C). The product is then extracted and purified.

Synthesis_Workflow Start Start Reactants D-valine methyl ester hydrochloride + Methyl malonyl chloride Start->Reactants Reaction Condensation at -15°C Reactants->Reaction Solvent_Base CH2Cl2 N-methylmorpholine Solvent_Base->Reaction Workup Solvent removal and aqueous dilution Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification Extraction->Purification Product ZLc-002 Purification->Product

Workflow for the synthesis of ZLc-002.
Co-Immunoprecipitation (Co-IP) Assay

This assay is used to determine if two proteins interact in the complex environment of a cell lysate.

Methodology:

  • Cell Lysis: Cells expressing the proteins of interest (nNOS and Capon) are lysed using a gentle lysis buffer to maintain protein-protein interactions.

  • Antibody Incubation: A primary antibody specific to one of the proteins (the "bait," e.g., nNOS) is added to the cell lysate and incubated to allow the antibody to bind to its target.

  • Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, forming a larger complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the second protein (the "prey," e.g., Capon) to detect its presence. The presence of the prey protein indicates an interaction with the bait protein.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format.

Methodology:

  • Bead Conjugation: Two types of beads, Donor and Acceptor beads, are used. One protein of interest (e.g., nNOS) is conjugated to the Donor beads, and the other protein (e.g., Capon) is conjugated to the Acceptor beads.

  • Interaction: In the presence of an interaction between the two proteins, the Donor and Acceptor beads are brought into close proximity.

  • Signal Generation: Upon excitation with a laser at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen triggers a cascade of chemical reactions in the Acceptor bead, leading to the emission of light at 520-620 nm.

  • Inhibition: In the presence of an inhibitor like ZLc-002, the protein-protein interaction is disrupted, preventing the beads from coming into proximity and resulting in a decrease in the light signal.

Principle of the AlphaScreen assay for nNOS-Capon interaction.

Pharmacokinetics

To date, there is a lack of publicly available data on the pharmacokinetics and metabolism of this compound. Further research is required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which will be crucial for its development as a therapeutic agent.

Conclusion

This compound is a promising small molecule inhibitor of the nNOS-Capon interaction with demonstrated efficacy in preclinical models of anxiety, pain, and stroke. Its unique mechanism of action, involving the modulation of the Dexras1-ERK-CREB-BDNF signaling pathway, presents a novel therapeutic strategy for various neurological disorders. Further investigation into its pharmacokinetic properties and continued exploration of its therapeutic applications are warranted.

References

In-Vitro Characterization of (Rac)-ZLc-002: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ZLc-002 has emerged as a significant small-molecule inhibitor targeting the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, C-terminal PDZ ligand of nNOS (Capon). This interaction is a critical node in signaling pathways implicated in various neurological and psychiatric disorders. In-vitro studies have been instrumental in elucidating the mechanism of action and pharmacological profile of this compound. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of nNOS-Capon signaling and the development of novel therapeutics targeting this pathway.

Introduction

Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO), a versatile signaling molecule in the central nervous system. The spatial and temporal regulation of nNOS activity is crucial for normal neuronal function and is mediated, in part, by its interaction with various scaffolding and adaptor proteins. One such critical interaction is with Capon (NOS1AP), which links nNOS to downstream signaling cascades. Dysregulation of the nNOS-Capon interaction has been implicated in the pathophysiology of inflammatory and neuropathic pain, as well as anxiety disorders.

This compound is a novel small molecule designed to disrupt the nNOS-Capon protein-protein interaction. Its characterization is pivotal for understanding its therapeutic potential. This document details the in-vitro evaluation of this compound, focusing on its ability to modulate the nNOS-Capon interaction and its effects in cellular models.

Quantitative Data Summary

The in-vitro activity of this compound has been quantified through various assays. The following tables summarize the key findings from published studies.

Assay TypeCell/SystemMethodMeasured Effect of this compoundReference
Protein-Protein Interaction
nNOS-Capon InteractionCultured Hippocampal NeuronsCo-ImmunoprecipitationInhibition of nNOS-Capon interaction at 1 µM (24 h treatment).[1]
nNOS-Capon InteractionPrimary Cultured Cortical NeuronsCo-ImmunoprecipitationReduction of co-immunoprecipitation of NOS1AP with nNOS at 10 µM.[2]
nNOS-Capon BindingCell-freeAlphaScreen AssayNo direct disruption of nNOS–NOS1AP protein–protein interactions.[2]
Cellular Effects
SynaptogenesisCultured Hippocampal NeuronsImmunocytochemistryPromotion of synaptogenesis in chronic stress models.
Synergistic Activity
Tumor Cell Viability4T1 (Breast Cancer) CellsCell Viability AssaySynergistic reduction in viability with Paclitaxel.
Tumor Cell ViabilityHeyA8 (Ovarian Cancer) CellsCell Viability AssaySynergistic reduction in viability with Paclitaxel.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key in-vitro experiments used to characterize this compound.

Cell Culture
  • Primary Hippocampal and Cortical Neuron Culture:

    • Hippocampi or cortices were dissected from embryonic day 18 (E18) ICR mice.

    • Tissues were dissociated by enzymatic digestion with trypsin and mechanical trituration.

    • Cells were plated on poly-L-lysine-coated culture dishes or coverslips.

    • Neurons were maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Co-Immunoprecipitation (Co-IP)
  • Objective: To assess the effect of this compound on the interaction between nNOS and Capon in a cellular context.

  • Protocol:

    • Cultured neurons were treated with this compound (e.g., 1 µM or 10 µM) or vehicle for the specified duration (e.g., 24 hours).

    • Cells were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Cell lysates were pre-cleared with protein A/G-agarose beads.

    • An antibody specific for nNOS was added to the lysate and incubated to form an antibody-antigen complex.

    • Protein A/G-agarose beads were added to precipitate the antibody-antigen complex.

    • The beads were washed multiple times to remove non-specifically bound proteins.

    • The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

    • Eluted proteins were resolved by SDS-PAGE and transferred to a PVDF membrane.

    • Western blotting was performed using antibodies against nNOS and Capon (NOS1AP) to detect the co-precipitated proteins.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
  • Objective: To determine if this compound directly disrupts the binding between purified nNOS and Capon proteins in a cell-free system.

  • Protocol:

    • Recombinant His-tagged nNOS and GST-tagged Capon proteins were used.

    • Streptavidin-coated donor beads were incubated with a biotinylated anti-GST antibody.

    • Nickel chelate acceptor beads were incubated with the His-tagged nNOS protein.

    • The GST-tagged Capon protein was then added to the donor bead mixture.

    • This compound or vehicle was added to the reaction mixture.

    • The donor and acceptor bead mixtures were combined and incubated in the dark.

    • If nNOS and Capon interact, the donor and acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.

    • The signal was measured using a plate reader. A lack of signal reduction in the presence of this compound indicates no direct disruption of the protein-protein interaction.[2]

Immunocytochemistry for Synaptic Puncta
  • Objective: To visualize and quantify the effect of this compound on synapse formation.

  • Protocol:

    • Cultured hippocampal neurons grown on coverslips were treated with corticosterone with or without this compound (10 µM) for 3 days.

    • Neurons were fixed with 4% paraformaldehyde.

    • Cells were permeabilized with Triton X-100 and blocked with bovine serum albumin.

    • Primary antibodies against pre-synaptic (e.g., synapsin) and post-synaptic (e.g., PSD-95) markers were incubated overnight.

    • Fluorescently labeled secondary antibodies were applied for visualization.

    • Coverslips were mounted, and images were acquired using a confocal microscope.

    • The number and density of co-localized synaptic puncta were analyzed to quantify synaptogenesis.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

nNOS_Capon_Signaling_Pathway cluster_0 Postsynaptic Terminal NMDA_Receptor NMDA Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 Binds nNOS nNOS PSD95->nNOS Binds Capon Capon (NOS1AP) nNOS->Capon Binds NO_Production Nitric Oxide (NO) nNOS->NO_Production Produces Downstream_Effectors Downstream Effectors Capon->Downstream_Effectors Activates Rac_ZLc_002 This compound Rac_ZLc_002->nNOS Inhibits Interaction Ca2_influx Ca2+ Influx Ca2_influx->NMDA_Receptor Activates Co_IP_Workflow cluster_workflow Co-Immunoprecipitation Workflow cluster_treatment Treatment Groups start Cell Lysate (with nNOS-Capon complex) add_ab Add anti-nNOS Antibody start->add_ab incubation Incubate add_ab->incubation add_beads Add Protein A/G Beads incubation->add_beads precipitation Immunoprecipitation add_beads->precipitation wash Wash Beads precipitation->wash elution Elute Proteins wash->elution analysis Western Blot Analysis (Detect nNOS and Capon) elution->analysis control Vehicle Control treatment This compound AlphaScreen_Principle cluster_interaction Interaction Present (No Inhibitor) cluster_no_interaction Interaction Disrupted (Effective Inhibitor) donor_bead_1 Donor Bead Streptavidin Biotin-anti-GST gst_capon_1 GST-Capon donor_bead_1:f0->gst_capon_1 Binds acceptor_bead_1 Acceptor Bead Ni-Chelate His-nNOS light_signal Light Signal (520-620 nm) acceptor_bead_1->light_signal Proximity leads to gst_capon_1->acceptor_bead_1:f0 Binds to His-nNOS donor_bead_2 Donor Bead Streptavidin Biotin-anti-GST acceptor_bead_2 Acceptor Bead Ni-Chelate His-nNOS gst_capon_2 GST-Capon no_signal No Light Signal inhibitor Inhibitor inhibitor->gst_capon_2

References

Pharmacokinetics and pharmacodynamics of (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacokinetics and pharmacodynamics of (Rac)-ZLc-002 is not feasible as public domain information for a compound with this specific designation is unavailable. However, based on the similarity in nomenclature, this report details the available data for a closely related compound, LN002 , a novel alternative oxidase inhibitor. This technical guide synthesizes the current understanding of LN002's pharmacokinetic profile and its proposed mechanism of action for researchers, scientists, and drug development professionals.

Pharmacokinetics of LN002 in a Preclinical Rat Model

The pharmacokinetic properties of LN002 have been evaluated in rats following both intravenous and oral administration. These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing strategies and predicts its behavior in a biological system.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of LN002 in rat plasma are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of LN002 in Rat Plasma Following a Single Intravenous (IV) Injection of 1 mg/kg.

ParameterMean Value
AUC₀₋₂₄ ₕ (h·ng/mL)7024.86
t₁/₂ (h)10.91
Vd (L/kg)1.69
Cl (L/h/kg)0.11
AUC₀₋₂₄ ₕ: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life; Vd: Volume of distribution; Cl: Clearance.[1]

Table 2: Pharmacokinetic Parameters of LN002 in Rat Plasma Following Single Oral Gavage Administration at Different Doses.

Dose (mg/kg)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀₋₂₄ ₕ (h·ng/mL)t₁/₂ (h)F (%)Vd (L/kg)Cl/F (L/h/kg)
1001849.882280.4117.960.32869.2139.00
20014033.217498.1018.830.27581.5425.97
4001Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; F: Bioavailability.[1]
Experimental Protocols

The pharmacokinetic data for LN002 was obtained through a study in rats. A robust and sensitive ultra-high performance liquid chromatography (UHLC) method was developed and validated for the quantification of LN002 in biological matrices.

  • Animal Model : Male Sprague-Dawley rats were used in the study.

  • Drug Administration :

    • Intravenous : A single dose of 1 mg/kg was administered.

    • Oral : Single doses of 100, 200, and 400 mg/kg were administered via oral gavage.

  • Sample Collection : Blood samples were collected from the rats at predetermined time points to generate plasma concentration-time profiles. Tissue and intestinal contents were also collected to assess drug distribution.

  • Bioanalytical Method : The concentration of LN002 in plasma, tissues, and intestinal contents was determined using a validated UHLC method.

  • Data Analysis : Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

experimental_workflow cluster_dosing Drug Administration in Rats (n=6 per group) cluster_sampling Biological Sample Collection cluster_analysis Bioanalysis cluster_pk_modeling Pharmacokinetic Analysis IV Intravenous Administration (1 mg/kg) Samples Collection of Plasma, Tissue, and Intestinal Contents IV->Samples Oral Oral Gavage (100, 200, 400 mg/kg) Oral->Samples UHPLC Quantification of LN002 using UHPLC Samples->UHPLC PK_Calc Calculation of Pharmacokinetic Parameters UHPLC->PK_Calc

Caption: Workflow of the preclinical pharmacokinetic evaluation of LN002 in rats.

Pharmacodynamics and Mechanism of Action of LN002

LN002 is characterized as a potent alternative oxidase inhibitor . This enzyme is crucial for the respiratory chain of certain pathogens, including Cryptosporidium, but is absent in mammals, making it an attractive drug target.

The pharmacodynamic effect of LN002 is closely linked to its pharmacokinetic profile. Following oral administration, LN002 demonstrates extensive distribution to the main tissues of the rats, with particularly high concentrations found in the intestine and its contents.[1] This localized concentration in the gastrointestinal tract is highly advantageous for treating intestinal infections like cryptosporidiosis. The low oral bioavailability of LN002 further contributes to its favorable safety and efficacy profile for this indication, as systemic exposure is limited while the drug is concentrated at the site of action.[1]

mechanism_of_action LN002 LN002 Inhibition Inhibition LN002->Inhibition AOX Alternative Oxidase (in Cryptosporidium) AOX->Inhibition Effect Disruption of Pathogen Respiration and Treatment of Cryptosporidiosis Inhibition->Effect

Caption: Proposed mechanism of action of LN002 as an alternative oxidase inhibitor.

References

(Rac)-ZLc-002: A Technical Guide to Central Nervous System Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ZLc-002 has emerged as a significant small-molecule tool for investigating the role of the neuronal nitric oxide synthase (nNOS) interaction with its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is implicated in a variety of neurological and psychiatric disorders. This compound is a pro-drug that is metabolized in vivo to its active form, ZLc-002-1, which competitively inhibits the nNOS-NOS1AP protein-protein interaction. This guide provides a comprehensive overview of the target engagement of this compound in the central nervous system, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a cell-permeant pro-drug that, once inside the cell, is hydrolyzed by esterases to its active metabolite, ZLc-002-1 (N-(2-carboxyacetyl)-D-valine-methyl ester).[1][2] ZLc-002-1 is a structural analog of the C-terminus of NOS1AP and acts as a competitive inhibitor of the nNOS PDZ domain.[1][2] By binding to the nNOS PDZ domain, ZLc-002-1 prevents the interaction between nNOS and NOS1AP.[1][2] This disruption has been shown to modulate downstream signaling pathways and produce therapeutic-like effects in animal models of anxiety and stroke.[3][4] It is important to note that this compound itself does not appear to disrupt the nNOS-NOS1AP interaction in cell-free assays, highlighting its nature as a pro-drug that requires intracellular activation.[5]

Quantitative Data

The following tables summarize the available quantitative data for the active metabolite of this compound, ZLc-002-1, and the effective concentrations of the parent compound used in various assays.

Table 1: In Vitro Binding Affinity of ZLc-002-1

CompoundAssay TypeLigandTargetKc (µM)
ZLc-002-1Fluorescence Polarization Competition AssayF-GDLVnNOS PDZ domain115 ± 29

Kc represents the dissociation constant of the competitor, ZLc-002-1.[1][2]

Table 2: Effective Concentrations of this compound in Cellular and In Vivo Assays

Assay TypeSystemConcentration/DoseObserved Effect
Co-immunoprecipitationCultured Cortical Neurons10 µMReduction of nNOS-NOS1AP co-immunoprecipitation[5]
Co-immunoprecipitationHEK293T cells10 µMDisruption of nNOS-NOS1AP co-immunoprecipitation[5]
In Vivo Anxiety ModelAdult Mice40 or 80 mg/kg/day (i.p.)Anxiolytic-like effects and disruption of hippocampal nNOS-NOS1AP interaction[3]
In Vivo Anxiety ModelAdult Mice40 mg/kg/day (i.v.)Anxiolytic-like effects[3]
In Vivo Stroke ModelMiceSystemic injectionReversal of motor function impairment[6]

Signaling Pathway

The interaction between nNOS and NOS1AP is a key regulatory node in neuronal signaling. The disruption of this interaction by ZLc-002-1 has been shown to impact downstream pathways, including the Dexras1-ERK signaling cascade, which is implicated in anxiety-related behaviors.[2]

signaling_pathway ZLc002 This compound (Pro-drug) ZLc002_1 ZLc-002-1 (Active Metabolite) ZLc002->ZLc002_1 Intracellular Esterases Interaction nNOS-NOS1AP Interaction ZLc002_1->Interaction Inhibits nNOS nNOS nNOS->Interaction NOS1AP NOS1AP (CAPON) NOS1AP->Interaction Downstream Downstream Signaling Interaction->Downstream Effect Modulation of Neuronal Function Downstream->Effect

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the target engagement of this compound.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the disruption of the nNOS-NOS1AP interaction by this compound in a cellular context.

Methodology:

  • Cell Culture: Primary cortical neurons or HEK293T cells are cultured under standard conditions. HEK293T cells are co-transfected with expression vectors for full-length nNOS and NOS1AP.

  • Treatment: Cells are treated with this compound (typically 10 µM) or a vehicle control for a specified duration (e.g., 3 days for cultured neurons).[2]

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against nNOS, which is coupled to protein A/G magnetic beads. This step pulls down nNOS and any interacting proteins.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitation of NOS1AP with nNOS. A reduction in the amount of co-immunoprecipitated NOS1AP in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction.

co_ip_workflow start Cell Culture (Neurons or HEK293T) treatment Treatment with This compound (10 µM) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (anti-nNOS antibody) lysis->ip wash Washing Steps ip->wash elution Elution of Protein Complexes wash->elution wb Western Blot Analysis (anti-nNOS & anti-NOS1AP) elution->wb result Reduced NOS1AP Signal in ZLc-002 Lane wb->result

Caption: Co-immunoprecipitation workflow.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (Kc) of the active metabolite, ZLc-002-1, for the nNOS PDZ domain.

Methodology:

  • Reagents:

    • Purified recombinant nNOS PDZ domain (e.g., nNOS[1–155]).

    • A fluorescently labeled peptide ligand that binds to the nNOS PDZ pocket (e.g., fluorescein-RRRRWGDLV, termed 'F-GDLV').

    • The competitor molecule, ZLc-002-1.

  • Assay Principle: The FP of the fluorescent ligand is high when it is bound to the larger nNOS protein and low when it is free in solution. A competitor that displaces the fluorescent ligand will cause a decrease in the FP signal.

  • Procedure:

    • A constant concentration of the nNOS PDZ domain and the fluorescent ligand are incubated together to allow for binding.

    • Increasing concentrations of ZLc-002-1 are added to the mixture.

    • The fluorescence polarization is measured at each concentration of the competitor.

  • Data Analysis: The data is plotted as FP signal versus the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a suitable model to calculate the IC50, from which the Kc can be derived.

fp_assay_logic cluster_0 High FP Signal cluster_1 Low FP Signal nNOS_bound nNOS PDZ F_GDLV_bound F-GDLV nNOS_bound->F_GDLV_bound Bound Displacement Addition of ZLc-002-1 nNOS_bound->Displacement nNOS_free nNOS PDZ F_GDLV_free F-GDLV ZLc002_1 ZLc-002-1 ZLc002_1->nNOS_free Binds Displacement->nNOS_free

Caption: Fluorescence polarization assay principle.

In Vivo Target Engagement in Animal Models

Objective: To assess the ability of systemically administered this compound to disrupt the nNOS-NOS1AP interaction in the CNS and elicit a behavioral response.

Methodology:

  • Animal Model: Adult mice are used. For anxiety studies, chronic stress models may be employed.

  • Drug Administration: this compound is administered systemically, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at doses ranging from 10 to 80 mg/kg/day for a specified number of days.[3]

  • Behavioral Testing: A battery of behavioral tests is used to assess anxiety-like behavior (e.g., elevated plus maze, open field test) or motor function in the case of stroke models.

  • Tissue Collection and Analysis: Following the behavioral testing, brain tissue (specifically the hippocampus for anxiety studies) is collected.

  • Biochemical Analysis: Co-immunoprecipitation followed by Western blotting is performed on the brain tissue lysates to quantify the extent of the nNOS-NOS1AP interaction, as described in the Co-IP protocol above. A reduction in this interaction in the drug-treated group compared to the vehicle-treated group provides direct evidence of target engagement in the CNS.

Conclusion

This compound serves as a valuable pharmacological tool for studying the consequences of disrupting the nNOS-NOS1AP interaction within the central nervous system. Its characterization through in vitro and in vivo studies has demonstrated its ability to engage its target in the brain and produce significant physiological effects. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this protein-protein interaction. Future studies focusing on detailed pharmacokinetic and pharmacodynamic modeling will be crucial for the clinical translation of this promising therapeutic strategy.

References

A Deep Dive into nNOS-Capon Inhibitors: A New Frontier in Anxiety Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate neurobiology of anxiety disorders presents a significant challenge for the development of novel and effective therapeutics. Recent research has illuminated a promising new target: the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, the C-terminal PDZ ligand of nNOS (Capon). This in-depth technical guide explores the burgeoning field of nNOS-Capon inhibitors, summarizing the critical data, experimental methodologies, and underlying signaling pathways that position this interaction as a key area for anxiolytic drug discovery.

The nNOS-Capon Interaction: A Pivotal Hub in Anxiety Neuropathology

Neuronal nitric oxide synthase is a key enzyme in the production of nitric oxide (NO), a gaseous signaling molecule with diverse roles in the central nervous system. Capon acts as a scaffold protein, binding to the PDZ domain of nNOS and influencing its localization and activity. Studies have demonstrated that increased coupling of nNOS and Capon in brain regions like the hippocampus is associated with anxiogenic (anxiety-promoting) behaviors.[1][2] Conversely, the disruption of this interaction has been shown to produce potent anxiolytic (anxiety-reducing) effects, paving the way for the development of a novel class of therapeutic agents.[1][2]

Key nNOS-Capon Inhibitors and Their Anxiolytic Efficacy

Two main classes of nNOS-Capon inhibitors have emerged from preclinical research: a small molecule inhibitor, ZLc-002, and a peptide-based inhibitor, Tat-CAPON12C.[1][3] Both have demonstrated significant promise in reversing anxiety-like behaviors in rodent models.

Quantitative Efficacy of nNOS-Capon Inhibitors

The anxiolytic effects of ZLc-002 and Tat-CAPON12C have been quantified in various behavioral paradigms. The following tables summarize the key findings from studies utilizing chronic mild stress (CMS) and chronic corticosterone (CORT) exposure to induce anxiety-like states in mice.

Table 1: Anxiolytic Effects of ZLc-002 in a Chronic Mild Stress (CMS) Mouse Model

Behavioral TestMetricCMS + VehicleCMS + ZLc-002 (40 mg/kg, i.v.)p-value
Elevated Plus Maze (EPM) % Time in Open Arms~15%~35%<0.05
% Entries into Open Arms~20%~40%<0.05
Open Field (OF) Time in Center (s)~20 s~45 s<0.05
Entries into Center~15~30<0.05
Novelty-Suppressed Feeding (NSF) Latency to Feed (s)~250 s~120 s<0.05
Light-Dark Box (LD) Time in Light Box (s)~100 s~180 s<0.05

Data are approximated from graphical representations in Zhu et al., 2020 and are intended for comparative purposes.[3]

Table 2: Anxiolytic Effects of Tat-CAPON12C in a Chronic Corticosterone (CORT) Mouse Model

Behavioral TestMetricCORT + VehicleCORT + Tat-CAPON12Cp-value
Elevated Plus Maze (EPM) % Time in Open Arms~18%~38%<0.05
% Entries into Open Arms~22%~42%<0.05
Open Field (OF) Time in Center (s)~25 s~50 s<0.05
Entries into Center~18~35<0.05
Novelty-Suppressed Feeding (NSF) Latency to Feed (s)~240 s~130 s<0.05
Light-Dark Box (LD) Time in Light Box (s)~110 s~190 s<0.05

Data are approximated from graphical representations in Zhu et al., 2020 and are intended for comparative purposes.[3]

Underlying Signaling Pathways

The anxiolytic effects of disrupting the nNOS-Capon interaction are mediated by distinct downstream signaling cascades. Two key pathways have been identified: the Dexras1-ERK pathway and the CREB-BDNF pathway.

The nNOS-Capon-Dexras1-ERK Signaling Pathway

The interaction between nNOS and Capon facilitates the S-nitrosylation of Dexras1, a Ras family small G protein.[1][4] This post-translational modification inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a key molecule in synaptic plasticity.[1][4] By disrupting the nNOS-Capon complex, inhibitors prevent the S-nitrosylation of Dexras1, leading to increased ERK phosphorylation and subsequent anxiolytic effects.

nNOS_Capon_Dexras1_ERK_Pathway cluster_stress Anxiogenic State (Increased nNOS-Capon Coupling) nNOS nNOS Capon Capon nNOS->Capon Binds Dexras1 Dexras1 Capon->Dexras1 S-nitrosylates pERK pERK↓ Dexras1->pERK Inhibits Anxiety Anxiety pERK->Anxiety nNOS_Capon_CREB_BDNF_Pathway cluster_anxiolytic Anxiolytic State (nNOS-Capon Inhibition) Inhibitor nNOS-Capon Inhibitor nNOS_Capon nNOS-Capon Complex Inhibitor->nNOS_Capon Disrupts CREB pCREB↑ nNOS_Capon->CREB Leads to Activation BDNF BDNF↑ CREB->BDNF Increases Expression Synaptogenesis Synaptogenesis BDNF->Synaptogenesis Anxiolysis Anxiolysis Synaptogenesis->Anxiolysis Experimental_Workflow cluster_workflow General Workflow for Behavioral Testing Acclimation Acclimation to Housing (1 week) Habituation Habituation to Testing Room (30-60 min) Acclimation->Habituation Drug_Admin Drug Administration (e.g., ZLc-002 or Tat-CAPON12C) Habituation->Drug_Admin Behavioral_Test Behavioral Assay (e.g., EPM, OF, NSF, LD) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis and Interpretation Behavioral_Test->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-ZLc-002, the racemic form of N-(2-carbomethoxyacetyl)-valine methyl ester, is a notable inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand (CAPON). This interaction is implicated in various neurological processes, and its disruption has been shown to produce anxiolytic-like effects. As such, this compound serves as a valuable research tool for studying the nNOS-CAPON pathway and as a potential lead compound in the development of novel therapeutics for anxiety disorders and other neurological conditions.

The following protocols provide a detailed methodology for the synthesis and purification of this compound, intended for use by researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the condensation of (DL)-valine methyl ester hydrochloride with methyl malonyl chloride.[1] The use of (DL)-valine methyl ester hydrochloride as the starting material will result in the desired racemic mixture.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
(DL)-Valine methyl ester hydrochloride167.641.50 g9.0
Dichloromethane (CH2Cl2), anhydrous84.9335 mL-
N-methylmorpholine101.152 mL18.45
Methyl malonyl chloride136.531 mL9.45
Ethyl acetate (EtOAc)88.11200 mL (for extraction)-
Water (H2O)18.028 mL-
Anhydrous sodium sulfate (Na2SO4)142.04As needed-

Reaction Conditions:

ParameterValue
Reaction Temperature-15 °C to Room Temperature
Reaction Time12 hours
AtmosphereAnhydrous

Procedure:

  • To a solution of (DL)-valine methyl ester hydrochloride (1.50 g, 9 mmol) in anhydrous dichloromethane (35 mL), add N-methylmorpholine (2 mL, 18.45 mmol) dropwise at -15°C.[1]

  • Stir the resulting mixture for 30 minutes at -15°C.

  • To this reaction mixture, add methyl malonyl chloride (1 mL, 9.45 mmol) while maintaining the temperature at -15°C.[1]

  • Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.[1]

  • Remove the solvent under reduced pressure (in vacuo).[1]

  • Dilute the residue with water (8 mL) and transfer the solution to a 250 mL separatory funnel.[1] Caution: this compound is water-soluble; adding excess water can complicate extraction and lead to lower yields.[1]

Purification of this compound

Procedure:

  • Extract the aqueous solution with ethyl acetate (4 x 50 mL).[1]

  • Combine the organic phases.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis Workflow of this compound

G Synthesis Workflow for this compound A 1. Dissolve (DL)-Valine methyl ester HCl in anhydrous CH2Cl2 B 2. Add N-methylmorpholine at -15°C A->B C 3. Stir for 30 min at -15°C B->C D 4. Add Methyl malonyl chloride at -15°C C->D E 5. Warm to room temperature and stir for 12h D->E F 6. Evaporate solvent E->F G 7. Add H2O F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry with Na2SO4 H->I J 10. Concentrate I->J K 11. Purify by Column Chromatography J->K L Pure this compound K->L

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for EED-Targeting PROTACs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on (Rac)-ZLc-002: Initial research indicates that this compound is an inhibitor of the neuronal nitric oxide synthase (nNOS) interaction with nitric oxide synthase 1 adaptor protein (NOS1AP) and is used to suppress inflammatory and neuropathic pain.[1][2] There is currently no available scientific literature identifying this compound as a PROTAC (Proteolysis-Targeting Chimera) targeting EED (Embryonic Ectoderm Development). The following application notes and protocols are based on well-characterized EED-targeting PROTACs, such as UNC6852 and others, which are designed to induce the degradation of the PRC2 complex.

Introduction to EED-Targeting PROTACs

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator responsible for methylating histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[3][4][5] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[4] EED plays a vital role by binding to the H3K27me3 mark, which allosterically activates EZH2 and propagates the repressive signal.[5] Dysregulation of the PRC2 complex is implicated in various cancers, making it an attractive therapeutic target.[4][6]

EED-targeting PROTACs are heterobifunctional molecules designed to eliminate the PRC2 complex. These molecules consist of a ligand that binds to EED, a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[7][8][9] By bringing the E3 ligase into proximity with EED, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of not only EED but also the other core components of the PRC2 complex, EZH2 and SUZ12.[10][11][12] This leads to a reduction in global H3K27me3 levels and can inhibit the proliferation of PRC2-dependent cancer cells.[10][11]

Signaling Pathway and Mechanism of Action

Below are diagrams illustrating the PRC2 signaling pathway and the general mechanism of action for an EED-targeting PROTAC.

PRC2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 Lysine 27 PRC2->H3K27 Methylation H3K27me3 H3K27me3 Gene Target Gene H3K27me3->Gene Binds to chromatin EED_feedback EED binds H3K27me3 (Allosteric Activation) H3K27me3->EED_feedback Repression Transcriptional Repression Gene->Repression EED_feedback->PRC2

PRC2 Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC EED-PROTAC EED EED (within PRC2) PROTAC->EED E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (EED-PROTAC-E3) EED->Ternary_Complex E3_Ligase->Ternary_Complex Ub_EED Ubiquitinated EED/PRC2 Ternary_Complex->Ub_EED Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_EED->Proteasome Degradation Degradation Products Proteasome->Degradation

EED-PROTAC Mechanism of Action

Quantitative Data for EED-Targeting PROTACs

The following table summarizes key quantitative data for well-characterized EED-targeting PROTACs from published studies.

Compound NameTarget(s)E3 LigaseAssay TypeCell LineValueReference(s)
UNC6852 EED, EZH2, SUZ12VHLDegradation (DC50)HeLaEED: 0.79 µM
Degradation (DC50)B-cell LineEED: 0.31 µM
Degradation (DC50)B-cell LineEZH2: 0.67 µM
Degradation (DC50)B-cell LineSUZ12: 0.59 µM
Binding Affinity (IC50)Cell-freeEED: 247 nM[11][13]
PROTAC EED degrader-1 EED, EZH2, SUZ12VHLProliferation (GI50)Karpas4220.045 µM (14 days)[14]
Binding Affinity (pKD)Cell-free9.02[14]
PRC2 Inhibition (pIC50)Cell-free8.17[14]
PROTAC EED degrader-2 EED, EZH2, SUZ12VHLProliferation (GI50)Karpas4220.057 µM (14 days)[15]
Binding Affinity (pKD)Cell-free9.27[15]
PRC2 Inhibition (pIC50)Cell-free8.11[15]

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the activity of EED-targeting PROTACs.

Protocol 1: Cell Viability/Proliferation Assay

This assay determines the effect of the EED-targeting PROTAC on cell growth and viability. A common method is the use of tetrazolium salt-based assays (e.g., MTT, MTS, or WST/CCK-8) which measure mitochondrial metabolic activity as an indicator of viable cells.

Cell_Viability_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with PROTAC (Dose-response) B->C D 4. Incubate (e.g., 5-14 days) C->D E 5. Add Viability Reagent (e.g., CCK-8/MTS) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate GI50/IC50) G->H

Cell Viability Assay Workflow

Materials:

  • Cancer cell line of interest (e.g., Karpas422, a DLBCL cell line with an EZH2 activating mutation)[14][15]

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • EED-targeting PROTAC stock solution (e.g., in DMSO)

  • Cell Viability Reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTS reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the EED-targeting PROTAC in complete medium. A typical concentration range might be 0.01 nM to 100 µM.[14][15]

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the PROTAC).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different PROTAC concentrations.

  • Incubation:

    • Incubate the plate for the desired duration. For proliferation assays (to determine GI50), longer incubation times (e.g., 5 to 14 days) are common.[14][15]

  • Viability Measurement:

    • Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50).

Protocol 2: Western Blotting for Protein Degradation

Western blotting is the standard method to directly measure the degradation of target proteins.[16] This protocol allows for the quantification of EED, EZH2, SUZ12, and the downstream epigenetic mark H3K27me3.

Western_Blot_Workflow A 1. Seed Cells (e.g., 6-well plate) B 2. Treat with PROTAC (Time-course or Dose-response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-EED, anti-EZH2) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Imaging H->I J 10. Densitometry Analysis (Quantify Degradation) I->J

Western Blotting Workflow

Materials:

  • Cancer cell line of interest (e.g., HeLa, Karpas422)[15][17]

  • 6-well or 12-well cell culture plates

  • EED-targeting PROTAC stock solution

  • Proteasome inhibitor (e.g., MG132, as a control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-Total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the EED-targeting PROTAC. This can be done as:

      • Dose-Response: Use a range of concentrations (e.g., 0.1 µM to 30 µM) for a fixed time (e.g., 24 or 48 hours).[15][17]

      • Time-Course: Use a fixed concentration (e.g., 1 or 10 µM) and harvest cells at different time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours).[11][15]

    • Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with the PROTAC and MG132) to confirm the degradation is proteasome-dependent.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody overnight at 4°C. You will need to run separate blots or cut the membrane to probe for different proteins of varying molecular weights.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the loading control band.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax).

References

Application Notes and Protocols for In-vivo Administration of a Novel Rac Inhibitor, (Rac)-ZLc-002, in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "(Rac)-ZLc-002" is not available in the public domain as of November 2025. The following application notes and protocols are presented as a representative template for a novel Rac inhibitor, based on established methodologies for in-vivo studies in rodent models and the known signaling pathways of Rac GTPases.

Introduction

This compound is a novel, potent, and selective inhibitor of Rac GTPases. Rac proteins are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and survival signaling.[1][2] Dysregulation of Rac signaling is implicated in various pathologies, including cancer and inflammatory diseases. These application notes provide a comprehensive overview of the in-vivo administration of this compound in rodent models, including detailed experimental protocols and data presentation guidelines.

Quantitative Data Summary

The following tables exemplify how to structure quantitative data from in-vivo studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntraperitoneal (IP) AdministrationOral (PO) Administration
Dose (mg/kg) 1020
Cmax (ng/mL) DataData
Tmax (h) DataData
AUC₀-t (ng·h/mL) DataData
AUC₀-∞ (ng·h/mL) DataData
t½ (h) DataData
Bioavailability (%) N/AData

Table 2: Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Inhibition (%)
Vehicle Control-IPData0
This compound10IPDataData
This compound25IPDataData
Positive Control (e.g., EHop-016)25IPDataData

Signaling Pathways

This compound is hypothesized to inhibit downstream signaling pathways regulated by Rac GTPases. Key pathways include the p21-activated kinase (PAK)/MAPK cascade and the PI3K/Akt survival pathway.

Rac_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEFs (e.g., Vav) RTK->GEF Rac_GDP Rac-GDP (Inactive) GEF->Rac_GDP GDP GTP Rac_GTP Rac-GTP (Active) Rac_GDP->Rac_GTP PAK PAK Rac_GTP->PAK PI3K PI3K Rac_GTP->PI3K Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac_GTP->Cytoskeletal_Rearrangement ZLc_002 This compound ZLc_002->Rac_GTP MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PAK->MAPK_Cascade Cell_Survival Cell Proliferation & Survival MAPK_Cascade->Cell_Survival Akt Akt PI3K->Akt Bcl2 Bcl-2 Family Proteins Akt->Bcl2 Bcl2->Cell_Survival

Caption: Proposed mechanism of this compound action on Rac signaling pathways.

Experimental Protocols

The following are detailed protocols for the in-vivo administration and evaluation of this compound in rodent models.

Animal Models
  • Species: Mice (e.g., C57BL/6, BALB/c nude) or rats (e.g., Sprague-Dawley).

  • Age: 6-8 weeks at the start of the study.[3]

  • Housing: Animals should be housed in accordance with the "Guide for the Care and Use of Laboratory Animals."[3] Acclimatize animals for at least 5 days before the experiment.[3]

Formulation and Administration of this compound
  • Formulation: this compound should be dissolved in a suitable vehicle (e.g., DMSO:saline (2:8, v/v)).[4] The final concentration should be prepared to administer the desired dose in a volume of 10 mL/kg for mice and 5 mL/kg for rats.

  • Administration Routes:

    • Intraperitoneal (IP): Administer the formulation using a 25-27 gauge needle.

    • Oral Gavage (PO): Administer using a ball-tipped gavage needle.

Pharmacokinetic Study

This protocol is designed to determine the pharmacokinetic profile of this compound.

PK_Workflow Dosing Administer this compound (IP or PO) Blood_Collection Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS UPLC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) LC_MS->Data_Analysis

Caption: Workflow for a rodent pharmacokinetic study.

Protocol:

  • Administer a single dose of this compound to a cohort of mice or rats.[4][5]

  • Collect blood samples (approximately 100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).[4][6]

  • Centrifuge the blood samples to separate plasma.[6]

  • Prepare plasma samples for analysis, typically by protein precipitation with acetonitrile.

  • Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[5][7][8]

  • Calculate pharmacokinetic parameters using non-compartmental analysis software.[5]

Efficacy Study in a Xenograft Model

This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Dosing: Administer the assigned treatment according to the predetermined schedule (e.g., once daily, 5 days a week) via the chosen route (e.g., IP or PO).

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specific size or at a predetermined time point. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Analysis and Interpretation

  • Pharmacokinetic Data: Analyze plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, and t½.

  • Efficacy Data: Compare the mean tumor volumes and tumor weights between the treatment groups and the vehicle control group. Calculate the percent tumor growth inhibition (%TGI). Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed effects.

  • Toxicity Assessment: Evaluate toxicity based on changes in body weight, clinical signs of distress, and any observed pathologies at necropsy.

These application notes and protocols provide a framework for the in-vivo evaluation of this compound or other novel Rac inhibitors in rodent models. Adherence to these guidelines will facilitate the generation of robust and reproducible data for preclinical drug development.

References

Application Notes and Protocols for (Rac)-ZLc-002 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ZLc-002 , also referred to as ZLc-002, is a selective, small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand (CAPON). Emerging research has highlighted its potential as a valuable tool for investigating the molecular mechanisms of synaptic plasticity. By disrupting the nNOS-CAPON complex, ZLc-002 promotes synaptogenesis and dendritic remodeling, offering a novel avenue for studying and potentially treating neurological and psychiatric disorders characterized by synaptic dysfunction.

These application notes provide an overview of ZLc-002, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.

Mechanism of Action

ZLc-002 functions by uncoupling the interaction between nNOS and CAPON. This disruption is significant because the nNOS-CAPON complex is involved in signaling pathways that can impair structural plasticity. By blocking this interaction, ZLc-002 activates the cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway.[1] This pathway is a critical regulator of synaptic plasticity, promoting the growth of new synapses (synaptogenesis) and the structural modification of dendrites (dendritic remodeling).[1]

It is important to note that ZLc-002 is a prodrug. In vivo, it is metabolized to its active form, ZLc-002-1 (N-2-carboxylacetyl-d-valine methyl ester), which is responsible for blocking the nNOS-CAPON interaction.

Data Presentation

In Vivo Efficacy of ZLc-002 in Animal Models
Animal ModelAdministration RouteDosageDurationObserved EffectsReference
Chronic Mild Stress (CMS) MiceIntravenous (i.v.)40 mg/kg/day7 daysReversed anxiety-related behaviors[1]
Corticosterone (CORT)-treated MiceIntra-hippocampal injection10 µM (1 µL)7 daysReversed anxiety-related behaviors[1]
Transient Middle Cerebral Artery Occlusion (tMCAO) MiceIntraperitoneal (i.p.)30 mg/kg/day4-10 days post-stroke, daily until day 46Improved motor function[1]
Adult Mice (Anxiety Model)Intraperitoneal (i.p.)40 or 80 mg/kg/day14 daysProduced anxiolytic-like effects
Adult Mice (Anxiety Model)Intravenous (i.v.)10, 20, or 40 mg/kg/day7 daysProduced anxiolytic-like effects
Adult Mice (Anxiety Model)Intra-hippocampal microinjection-3 daysProduced significant anxiolytic-like effects
In Vitro Efficacy of ZLc-002
Cell TypeConcentrationIncubation TimeObserved EffectsReference
Cultured Hippocampal Neurons (ICR mice)1 µM24 hoursInhibited nNOS-CAPON interaction[1]

Experimental Protocols

In Vivo Administration of ZLc-002 in Mice

This protocol describes the systemic administration of ZLc-002 to study its effects on synaptic plasticity and behavior in mouse models.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)

  • Syringes and needles for the appropriate route of administration (i.p. or i.v.)

  • Animal balance

  • Mouse restraints (if necessary)

Procedure:

  • Preparation of ZLc-002 Solution:

    • Accurately weigh the required amount of ZLc-002.

    • Dissolve ZLc-002 in the appropriate vehicle to achieve the desired final concentration for injection. Ensure the solution is homogenous. The solubility of ZLc-002 should be confirmed with the supplier.

  • Animal Dosing:

    • Weigh each mouse to determine the precise volume of the ZLc-002 solution to be administered.

    • For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the solution into the peritoneal cavity.

    • For intravenous (i.v.) injection, proper training and technique are required, often involving injection into the tail vein.

  • Treatment Schedule:

    • Administer ZLc-002 according to the experimental design (e.g., once daily for 7, 14, or more days).

    • A control group receiving only the vehicle should be included in all experiments.

  • Behavioral and Post-Mortem Analysis:

    • Following the treatment period, conduct behavioral tests to assess synaptic plasticity-related functions (e.g., learning and memory, anxiety-like behaviors).

    • At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., Western blot, immunohistochemistry, Golgi staining).

Co-Immunoprecipitation (Co-IP) to Verify nNOS-CAPON Disruption

This protocol is used to confirm that ZLc-002 disrupts the interaction between nNOS and CAPON in brain tissue lysates.

Materials:

  • Brain tissue (e.g., hippocampus) from ZLc-002-treated and control animals

  • Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against nNOS or CAPON for immunoprecipitation

  • Antibody against the other protein (CAPON or nNOS, respectively) for Western blotting

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Standard Western blotting reagents and equipment

Procedure:

  • Lysate Preparation:

    • Homogenize the brain tissue in ice-cold Co-IP lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate). Determine the protein concentration using a standard assay (e.g., BCA).

  • Immunoprecipitation:

    • Incubate a sufficient amount of protein lysate (e.g., 500 µg - 1 mg) with the primary antibody (e.g., anti-nNOS) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the antibody against the interacting protein (e.g., anti-CAPON).

    • Develop the blot to visualize the bands. A reduced band intensity for the co-immunoprecipitated protein in the ZLc-002-treated samples compared to the control samples indicates a disruption of the protein-protein interaction.

Golgi-Cox Staining for Dendritic Morphology Analysis

This protocol allows for the visualization and quantification of changes in dendritic branching and spine density in neurons from ZLc-002-treated animals.

Materials:

  • Brain tissue from ZLc-002-treated and control animals

  • Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate)

  • Cryoprotectant solution (e.g., sucrose solution)

  • Ammonium hydroxide

  • Kodak Fixer for Film

  • Dehydrating solutions (increasing concentrations of ethanol)

  • Xylene or other clearing agents

  • Mounting medium (e.g., Permount)

  • Microscope slides

  • Vibratome or cryostat

  • Microscope with a camera lucida or imaging software for neuronal tracing

Procedure:

  • Tissue Impregnation:

    • Immerse fresh, whole brains in Golgi-Cox solution in the dark at room temperature for 14 days. The solution should be changed after the first 24 hours.

  • Cryoprotection:

    • Transfer the impregnated brains to a cryoprotectant solution and store in the dark at 4°C for 2-3 days, or until the brains sink.

  • Sectioning:

    • Cut the brains into thick sections (e.g., 100-200 µm) using a vibratome or cryostat.

    • Mount the sections onto gelatin-coated microscope slides.

  • Staining Development:

    • Allow the sections to air dry in the dark.

    • Develop the staining by incubating the slides in ammonium hydroxide, followed by rinsing in distilled water.

    • Fix the staining with a fixing solution (e.g., Kodak Fixer for Film).

  • Dehydration and Mounting:

    • Dehydrate the sections through a series of increasing ethanol concentrations (e.g., 50%, 75%, 95%, 100%).

    • Clear the sections in xylene.

    • Coverslip the slides using a suitable mounting medium.

  • Analysis:

    • Visualize the stained neurons under a bright-field microscope.

    • Trace the dendritic arbors and count the dendritic spines using a camera lucida or specialized imaging software (e.g., ImageJ with NeuronJ plugin).

    • Quantify parameters such as total dendritic length, number of branch points (Sholl analysis), and spine density.

Mandatory Visualizations

Signaling Pathway of this compound in Promoting Synaptic Plasticity

ZLc002_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ZLc002 This compound (Prodrug) ZLc002_active ZLc-002-1 (Active Metabolite) ZLc002->ZLc002_active Metabolism nNOS_CAPON nNOS-CAPON Complex ZLc002_active->nNOS_CAPON Inhibits CREB CREB nNOS_CAPON->CREB Inhibits nNOS nNOS CAPON CAPON pCREB pCREB CREB->pCREB Phosphorylation BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene Activates BDNF BDNF Protein BDNF_gene->BDNF Translation Synaptogenesis Synaptogenesis BDNF->Synaptogenesis Promotes Dendritic_Remodeling Dendritic Remodeling BDNF->Dendritic_Remodeling Promotes

Caption: ZLc-002 signaling pathway in synaptic plasticity.

Experimental Workflow for Assessing ZLc-002 Effects

ZLc002_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Animal_Model Animal Model (e.g., CMS mice) Treatment ZLc-002 or Vehicle Administration Animal_Model->Treatment Behavioral Behavioral Testing (e.g., EPM, OFT) Treatment->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue CoIP Co-Immunoprecipitation (nNOS-CAPON interaction) Tissue->CoIP Golgi Golgi Staining (Dendritic Morphology) Tissue->Golgi WB Western Blot (pCREB, BDNF levels) Tissue->WB

Caption: Experimental workflow for ZLc-002 studies.

References

Investigating Nitric Oxide Signaling with (Rac)-ZLc-002: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-ZLc-002 is a valuable small molecule tool for researchers investigating the intricacies of nitric oxide (NO) signaling pathways. As a selective inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (CAPON), this compound allows for the targeted disruption of a specific node within the broader NO signaling network. This enables detailed studies into the physiological and pathological roles of the nNOS-CAPON complex in various contexts, including neurotransmission, neuroplasticity, and neuropsychiatric disorders such as anxiety.

These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data to facilitate its use in research settings.

Mechanism of Action

This compound disrupts the formation of the nNOS-CAPON protein complex. This interaction is believed to be crucial for the proper subcellular localization and function of nNOS, thereby modulating its enzymatic activity and downstream signaling. By inhibiting this interaction, this compound provides a means to investigate the specific contributions of the nNOS-CAPON signaling axis to cellular processes, independent of direct nNOS enzymatic inhibition.

Data Presentation

The following tables summarize quantitative data for the application of this compound in both in vitro and in vivo experimental models.

Table 1: In Vitro Applications of this compound

Cell TypeConcentrationIncubation TimeObserved EffectReference
Cultured hippocampal neurons (ICR mice)1 µM24 hoursInhibition of nNOS-CAPON interaction[1]
Primary cortical neurons10 µM90 minutes (pretreatment)Reduced NMDA-induced nNOS-CAPON interaction[2]
HEK293T cells (co-expressing nNOS and CAPON)10 µM90 minutes (pretreatment)Reduced co-immunoprecipitation of nNOS and CAPON[2][3]

Table 2: In Vivo Applications of this compound

Animal ModelDosageRoute of AdministrationDosing RegimenObserved EffectReference
Adult ICR mice40 or 80 mg/kg/dayIntraperitoneal (i.p.)14 daysAnxiolytic-like effects[4]
Adult ICR mice10, 20, or 40 mg/kg/dayIntravenous (i.v.)7 daysAnxiolytic-like effects[4]
tMCAO mice30 mg/kg/dayIntraperitoneal (i.p.)Daily from day 4 to day 46 post-strokeImproved motor function[1]
Rats4-10 mg/kgIntraperitoneal (i.p.)Single doseSuppression of formalin-evoked inflammatory pain[3]
Mice (paclitaxel-induced neuropathic pain)Not specifiedNot specifiedOnce daily for at least 4 daysReduced mechanical and cold allodynia[3]
Adult ICR mice10 µM (1 µL)Intrahippocampal injectionOnce daily for 7 daysImproved corticosterone-induced anxiety-related behaviors[1]

Signaling Pathways and Experimental Workflows

nitric_oxide_signaling_pathway cluster_upstream Upstream Activation cluster_nNOS_complex nNOS-CAPON Complex cluster_downstream Downstream Signaling NMDA_Receptor NMDA Receptor Ca2+ Ca²⁺ Influx NMDA_Receptor->Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin nNOS nNOS Calmodulin->nNOS Activates CAPON CAPON nNOS->CAPON Interaction NO Nitric Oxide (NO) nNOS->NO Produces ZLc_002 This compound ZLc_002->nNOS Inhibits Interaction sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neuronal function, Anxiety-related behavior) PKG->Physiological_Effects

Figure 1: Simplified nitric oxide signaling pathway involving the nNOS-CAPON complex and the inhibitory action of this compound.

experimental_workflow Start Start: Hypothesis on nNOS-CAPON arole in a biological process Cell_Culture 1. Neuronal Cell Culture (e.g., hippocampal or cortical neurons) Start->Cell_Culture Animal_Model 6. In Vivo Animal Model (e.g., anxiety or pain model) Start->Animal_Model Treatment 2. Treatment with this compound (e.g., 1-10 µM) Cell_Culture->Treatment Co_IP 3. Co-Immunoprecipitation (to confirm disruption of nNOS-CAPON interaction) Treatment->Co_IP NO_Measurement 4. Measurement of Nitric Oxide Production (e.g., Griess Assay or DAF-FM) Treatment->NO_Measurement cGMP_Assay 5. cGMP Level Measurement (e.g., ELISA or RIA) Treatment->cGMP_Assay Data_Analysis 9. Data Analysis and Interpretation Co_IP->Data_Analysis NO_Measurement->Data_Analysis cGMP_Assay->Data_Analysis In_Vivo_Treatment 7. In Vivo Administration of this compound (e.g., 4-80 mg/kg, i.p. or i.v.) Animal_Model->In_Vivo_Treatment Behavioral_Tests 8. Behavioral Assessments (e.g., Elevated Plus Maze, Open Field Test) In_Vivo_Treatment->Behavioral_Tests Behavioral_Tests->Data_Analysis

Figure 2: General experimental workflow for investigating nitric oxide signaling using this compound.

Experimental Protocols

Protocol 1: In Vitro Disruption of nNOS-CAPON Interaction in Neuronal Cultures

Objective: To confirm that this compound disrupts the interaction between nNOS and CAPON in a cellular context.

Materials:

  • Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Antibodies: anti-nNOS, anti-CAPON, and appropriate IgG control

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons at an appropriate density and culture until mature.

    • Treat the cells with this compound at a final concentration of 1-10 µM for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold Co-IP lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Co-Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-nNOS antibody or an IgG control overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-CAPON antibody to detect co-immunoprecipitated CAPON.

    • Probe a separate blot of the input lysates with anti-nNOS and anti-CAPON to confirm protein expression.

Expected Outcome: A decrease in the amount of CAPON co-immunoprecipitated with nNOS in the this compound-treated samples compared to the vehicle control, indicating disruption of the nNOS-CAPON interaction.

Protocol 2: Measurement of Nitric Oxide Production

Objective: To assess the effect of disrupting the nNOS-CAPON interaction on nitric oxide production.

Materials:

  • This compound treated cell culture supernatants or tissue homogenates

  • Griess Reagent Kit or a fluorescent NO probe (e.g., DAF-FM diacetate)

  • Microplate reader

Procedure (using Griess Reagent):

  • Sample Collection: Collect the cell culture medium from this compound-treated and control cells.

  • Griess Assay:

    • Add the Griess reagents to the samples in a 96-well plate according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at the appropriate wavelength (usually around 540 nm) using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Expected Outcome: Depending on the specific role of the nNOS-CAPON interaction in regulating nNOS activity in the chosen cell type, treatment with this compound may lead to either an increase or a decrease in nitric oxide production.

Protocol 3: In Vivo Assessment of Anxiolytic-like Effects in Mice

Objective: To investigate the role of the nNOS-CAPON interaction in anxiety-related behaviors.

Materials:

  • Adult mice (e.g., ICR or C57BL/6)

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)

  • Elevated Plus Maze (EPM) or Open Field Test (OFT) apparatus

  • Video tracking software

Procedure:

  • Animal Acclimation and Treatment:

    • Acclimate the mice to the housing conditions for at least one week.

    • Administer this compound or vehicle via the desired route (e.g., i.p. or i.v.) according to a predetermined dosing schedule (e.g., once daily for 7 days).[4]

  • Behavioral Testing (Elevated Plus Maze):

    • Approximately 30-60 minutes after the final dose, place each mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using video tracking software.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Expected Outcome: An anxiolytic-like effect would be indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the this compound-treated group compared to the control group.[4]

References

Troubleshooting & Optimization

Optimizing (Rac)-ZLc-002 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-ZLc-002. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a small molecule inhibitor targeting the Rac family of small GTPases. Rac GTPases are crucial regulators of various cellular processes, including cytoskeletal organization, cell proliferation, and survival signaling. By inhibiting Rac, this compound can modulate downstream signaling pathways, such as the PAK/MAPK and PI3K/Akt pathways, which are often dysregulated in diseases like cancer.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution is common. To prepare, dissolve the powdered compound in the appropriate volume of DMSO and ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. A common starting point for potent small molecule inhibitors is between 0.1 µM and 10 µM.[1] A dose-response experiment is crucial to identify the IC50 value, which is the concentration that inhibits 50% of the target's activity.[1]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific biological question and the cell type's doubling time. Treatment durations can range from a few hours to several days. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times (e.g., 1-24 hours) may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24-72 hours) are typical to observe a significant effect.[2]

Q5: Is this compound soluble in aqueous cell culture media?

A5: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions.[1] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When diluting the stock solution into the medium, mix thoroughly to prevent precipitation.

Troubleshooting Guides

Issue 1: Low Cell Viability or High Cytotoxicity

Q: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?

A:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding 0.1%. Run a vehicle control (medium with the same amount of solvent but without the inhibitor) to assess solvent toxicity.

  • High Compound Concentration: Your "low" concentration might be too high for your specific cell line. Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range) to determine the cytotoxic threshold.

  • Cell Seeding Density: Sub-optimal cell density can make cells more susceptible to stress. Ensure you are seeding cells at a density that promotes healthy growth.[2]

  • Contamination: Microbial contamination can cause cell death.[3] Regularly check your cultures for any signs of contamination.

Issue 2: Lack of Expected Biological Effect

Q: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?

A:

  • Compound Stability and Activity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Consider purchasing a new batch or testing its activity in a well-established positive control cell line.

  • Incubation Time: The incubation time may be too short for the biological effect to manifest. Try extending the treatment duration.

  • Cell Line Specificity: The targeted Rac signaling pathway may not be critical for the phenotype you are measuring in your chosen cell line. Consider using a cell line known to be sensitive to Rac inhibition.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. Ensure your assay is optimized and validated.

Issue 3: Precipitate Formation in Culture Medium

Q: I noticed a precipitate in my culture medium after adding this compound. What should I do?

A:

  • Solubility Issues: This is likely due to the poor solubility of the compound in the aqueous medium.[1]

    • Preparation Method: When preparing your working solution, add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.

    • Final Concentration: You may be exceeding the solubility limit of the compound. Try working with lower concentrations.

    • Serum Interaction: Components in the serum of your culture medium can sometimes interact with the compound, leading to precipitation. Consider reducing the serum concentration if your experimental design allows.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound in your cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with solvent) and an untreated control.

    • Remove the old medium from the cells and add the 2X working solutions.

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound
This compound Concentration (µM)Average AbsorbanceStandard Deviation% Viability (Normalized to Vehicle)
0 (Vehicle Control)1.250.08100%
0.011.220.0797.6%
0.11.100.0688.0%
10.650.0552.0%
100.150.0312.0%
1000.050.024.0%
Table 2: Recommended Starting Concentrations for Different Cell Lines
Cell LineRecommended Starting Range (µM)Notes
HeLa0.5 - 20Highly proliferative, may require higher concentrations.
A5490.1 - 10Known to have active Rac signaling.
MCF-71 - 50Response can be variable; test a wide range.
Primary Cells0.01 - 5Generally more sensitive; start with lower concentrations.

Visualizations

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEFs (e.g., Vav) RTK->GEF Rac_GDP Rac-GDP (Inactive) GEF->Rac_GDP Activates Rac_GTP Rac-GTP (Active) Rac_GDP->Rac_GTP PAK PAK Rac_GTP->PAK PI3K PI3K Rac_GTP->PI3K Cytoskeleton Cytoskeletal Reorganization Rac_GTP->Cytoskeleton ZLc_002 This compound ZLc_002->Rac_GTP Inhibits MAPK MAPK Cascade (ERK, JNK, p38) PAK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 prepare Prepare serial dilutions of this compound incubate1->prepare treat Treat cells with compound incubate1->treat prepare->treat incubate2 Incubate 24-72h treat->incubate2 assay Perform cell viability assay (e.g., MTT) incubate2->assay analyze Analyze data and determine IC50 assay->analyze end End analyze->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Unexpected Result high_cyto High Cytotoxicity? start->high_cyto Yes no_effect No Effect? start->no_effect No check_solvent Check solvent control (≤ 0.1% DMSO) high_cyto->check_solvent Is solvent toxic? lower_conc Lower concentration range high_cyto->lower_conc Is concentration too high? optimize_density Optimize seeding density high_cyto->optimize_density Are cells sparse? check_compound Verify compound stability no_effect->check_compound Is compound active? increase_time Increase incubation time no_effect->increase_time Is incubation too short? change_cell_line Use sensitive cell line no_effect->change_cell_line Is cell line resistant?

Caption: Troubleshooting decision tree for this compound experiments.

References

(Rac)-ZLc-002 stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the stability, degradation, and specific experimental applications of (Rac)-ZLc-002 is not currently available in publicly accessible scientific literature or technical documentation. The following troubleshooting guide is based on general laboratory best practices for handling novel research compounds where stability and degradation pathways are unknown. Researchers should treat this compound as a compound of unknown stability and handle it accordingly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: Currently, there is no publicly available information detailing the biological target or mechanism of action for this compound. It is designated as a research chemical, and its properties are largely undocumented in scientific literature.

Q2: What are the recommended storage conditions for this compound?

A: While specific stability data is unavailable, general best practices for storing novel compounds should be followed. It is often supplied as a solution in DMSO. For long-term storage, it is advisable to store the compound at -20°C or -80°C. To minimize freeze-thaw cycles, consider aliquoting the stock solution. Protect from light and moisture.

Q3: What solvents are compatible with this compound?

A: Commercial suppliers indicate that this compound can be provided as a 10 mM solution in DMSO. For experimental use, further dilution in aqueous buffers is common. However, the stability of this compound in aqueous solutions is unknown. It is recommended to prepare aqueous dilutions immediately before use.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent or No Compound Activity

If you are observing a lack of expected biological effect or high variability in your results, consider the following potential causes and troubleshooting steps.

Potential Cause & Troubleshooting Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response Compound This compound Compound->Receptor Binds/Activates Compound->Kinase2 Inhibits?

Avoiding off-target effects of (Rac)-ZLc-002 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-ZLc-002. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to minimize and control for potential off-target effects of this compound, a selective inhibitor of the neuronal nitric oxide synthase (nNOS) and CAPON protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor designed to selectively disrupt the protein-protein interaction (PPI) between the neuronal nitric oxide synthase (nNOS) and its adaptor protein, CAPON (Carboxy-terminal PDZ ligand of nNOS).[1] By blocking this interaction, this compound can attenuate downstream signaling pathways that are dependent on the nNOS-CAPON complex. This complex is implicated in various neurological processes, and its disruption has been shown to have potential therapeutic effects in conditions such as anxiety and neuropathic pain.[1]

Q2: What are the potential off-target effects of nNOS inhibitors in general?

A2: A primary concern with nNOS inhibitors is their potential to inhibit other isoforms of nitric oxide synthase, namely endothelial NOS (eNOS) and inducible NOS (iNOS).[2][3] Off-target inhibition of eNOS can lead to cardiovascular side effects, such as hypertension, due to its role in regulating vascular tone.[2] Non-specific inhibition of iNOS could have complex effects on the immune response. Additionally, as with any small molecule, there is a possibility of interactions with other structurally related proteins or unforeseen targets.

Q3: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?

A3: Rigorous experimental controls are essential to validate that the observed effects are due to the intended inhibition of the nNOS-CAPON interaction. Key strategies include:

  • Genetic knockdown/knockout: The most stringent control is to demonstrate that this compound has no effect in cells or animals where either nNOS or CAPON has been genetically knocked out or knocked down.

  • Use of an inactive control compound: If available, an inactive enantiomer or a structurally similar but biologically inactive analog of this compound should be used as a negative control.

  • Rescue experiments: In some systems, it may be possible to "rescue" the phenotype by overexpressing a form of nNOS or CAPON that can still signal but is not affected by the inhibitor.

  • Dose-response relationship: Establishing a clear dose-response curve for the intended biological effect can help to distinguish on-target from non-specific effects, which may only occur at higher concentrations.

Troubleshooting Guide

Q1: I am observing significant cytotoxicity in my cell cultures when using this compound. How can I determine if this is an off-target effect?

A1: To investigate potential cytotoxicity, a systematic approach is recommended:

  • Determine the EC50 for cytotoxicity: Perform a dose-response experiment using a cell viability assay (e.g., MTT or MTS) to determine the concentration of this compound that causes 50% cell death.

  • Compare with the effective concentration for on-target activity: Compare the cytotoxic concentration with the concentration required to achieve the desired biological effect (e.g., inhibition of nNOS-CAPON-mediated signaling). A large window between the effective and cytotoxic concentrations suggests that the desired effect is not due to general toxicity.

  • Use control cell lines: Test the cytotoxicity of this compound in cell lines that do not express nNOS or CAPON. If the compound is still toxic, it indicates an off-target effect.

  • Assess markers of general toxicity: Evaluate markers of apoptosis (e.g., caspase-3 activation) or necrosis (e.g., LDH release) to understand the mechanism of cell death.

Q2: My in vivo experiment with this compound is producing unexpected systemic effects. What steps should I take to investigate potential off-target activity?

A2: Unexpected in vivo effects warrant a thorough investigation:

  • Cardiovascular monitoring: Given the potential for off-target effects on eNOS, monitor cardiovascular parameters such as blood pressure and heart rate.

  • Pharmacokinetic analysis: Ensure that the administered dose is resulting in plasma and tissue concentrations that are consistent with the intended therapeutic range. High, off-target effects may be observed at supra-pharmacological concentrations.

  • Use of knockout animals: The most definitive way to confirm on-target versus off-target effects in vivo is to administer this compound to nNOS or CAPON knockout animals. The absence of the unexpected systemic effect in these animals would strongly suggest it is an on-target phenomenon, while its persistence would indicate an off-target mechanism.

  • Histopathological analysis: Conduct a histopathological examination of major organs to identify any signs of tissue damage or other unexpected pathologies.

Data Presentation

To systematically evaluate the on- and off-target effects of this compound, we recommend summarizing your experimental findings in the following tables.

Table 1: Selectivity Profile of this compound

TargetAssay TypeIC50 / Ki (nM)Fold Selectivity vs. nNOS-CAPON
Primary Target
nNOS-CAPON PPICo-IP or FRET1x
Potential Off-Targets
nNOS activityNO production assay
eNOS activityNO production assay
iNOS activityNO production assay
User-defined Target 1User-defined Assay
User-defined Target 2User-defined Assay

Table 2: Dose-Response of this compound for On- and Off-Target Effects

EffectExperimental ModelEC50 / IC50 (µM)Therapeutic Index (Cytotoxic EC50 / On-Target EC50)
On-Target Effect
User-defined on-target phenotypee.g., Neuronal cell line
Off-Target Effects
Cytotoxicitye.g., Neuronal cell line
eNOS inhibitione.g., Endothelial cells
User-defined off-target phenotypeUser-defined model

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of nNOS-CAPON Interaction

This protocol is designed to confirm that this compound disrupts the interaction between nNOS and CAPON in a cellular context.

Materials:

  • Cells expressing endogenous or tagged nNOS and CAPON

  • Ice-cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-nNOS or anti-CAPON antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • This compound and vehicle control (e.g., DMSO)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.

  • Lysate Preparation: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing (Optional): Transfer the supernatant to a new tube and add protein A/G beads. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-nNOS) and incubate overnight at 4°C on a rotator.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP Lysis Buffer.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both nNOS and CAPON. A dose-dependent decrease in the co-immunoprecipitated protein (e.g., CAPON when pulling down nNOS) in the this compound treated samples indicates disruption of the interaction.

Protocol 2: MTT Cell Viability Assay

This protocol provides a method for assessing the cytotoxicity of this compound.[4][5]

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound in a range of concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the EC50 for cytotoxicity.

Visualizations

nNOS_CAPON_Pathway cluster_nNOS_Complex nNOS-CAPON Complex nNOS nNOS CAPON CAPON nNOS->CAPON Interaction Downstream Downstream Signaling CAPON->Downstream ZLc002 This compound ZLc002->nNOS

Caption: nNOS-CAPON Signaling Pathway and Point of Inhibition by this compound.

OnTarget_Validation_Workflow start Start: Observe Phenotype with This compound co_ip Confirm nNOS-CAPON Disruption (e.g., Co-IP) start->co_ip dose_response Establish Dose-Response for Phenotype co_ip->dose_response negative_control Test Inactive Analog or Vehicle Control dose_response->negative_control genetic_control Test in nNOS/CAPON Knockout/Knockdown Model negative_control->genetic_control no_effect No Phenotype Observed genetic_control->no_effect Yes phenotype_persists Phenotype Persists genetic_control->phenotype_persists No conclusion_on_target Conclusion: Phenotype is On-Target no_effect->conclusion_on_target conclusion_off_target Conclusion: Phenotype is Off-Target phenotype_persists->conclusion_off_target

Caption: Experimental Workflow for Validating On-Target Effects of this compound.

Troubleshooting_Tree start Unexpected Result with This compound is_cytotoxic Is Cytotoxicity Observed? start->is_cytotoxic compare_ec50 Compare Cytotoxic EC50 to On-Target EC50 is_cytotoxic->compare_ec50 Yes is_in_vivo In Vivo or In Vitro? is_cytotoxic->is_in_vivo No compare_ec50->is_in_vivo EC50s Separate off_target_likely Off-Target Effect Likely compare_ec50->off_target_likely EC50s Overlap in_vivo_checks Check Cardiovascular Effects and PK/PD is_in_vivo->in_vivo_checks In Vivo in_vitro_checks Test Specificity: - Inactive Controls - Genetic Knockdowns is_in_vivo->in_vitro_checks In Vitro in_vivo_checks->off_target_likely on_target_possible On-Target Effect Possible in_vitro_checks->on_target_possible

Caption: Decision Tree for Troubleshooting Unexpected Experimental Results.

References

How to improve the extraction of water-soluble (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of (Rac)-ZLc-002.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

This compound is an inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and nNOS-associated protein 1A (NOS1AP). It has shown potential in studies of inflammatory and neuropathic pain, as well as in combination with chemotherapy to reduce tumor cell viability.[1] Like many small molecule inhibitors, this compound is a lipophilic compound, which often correlates with poor water solubility. This can pose challenges for its use in aqueous-based biological assays and in developing formulations for in vivo studies. One supplier provides this compound as a 10 mM solution in DMSO, which suggests limited aqueous solubility.[2]

Q2: What are the common signs of poor water solubility during my experiments?

You may encounter the following issues:

  • Precipitation: The compound comes out of solution, appearing as a solid, cloudiness, or film. This is common when diluting a DMSO stock solution into an aqueous buffer.

  • Low Bioavailability: Inconsistent or low activity in cell-based assays or in vivo models due to the compound not being fully dissolved and available to interact with its target.

  • Difficulty in Formulation: Challenges in preparing a stable, homogenous solution at the desired concentration for your experiments.

Q3: What are the general strategies to improve the water solubility of a compound like this compound?

Several methods can be employed to enhance the solubility of poorly water-soluble drugs.[3][4][5][6] These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area for dissolution.[3][5][6]

  • Chemical Modifications: Involving the use of excipients such as co-solvents, surfactants, and complexing agents (e.g., cyclodextrins).

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.[3][6]

Troubleshooting Guide

Issue 1: My this compound precipitates when I dilute my DMSO stock into aqueous media.

This is a common problem when the concentration of the organic solvent (like DMSO) is significantly lowered in an aqueous environment.

dot

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification A High Concentration DMSO Stock of this compound B Dilution into Aqueous Buffer A->B Step 1 C Precipitation Observed B->C Step 2 D Decrease Final Concentration C->D Solution 1 E Use Co-solvents C->E Solution 2 F Incorporate Surfactants C->F Solution 3 G Utilize Cyclodextrins C->G Solution 4 H Visually Inspect for Clarity D->H E->H F->H G->H I Measure Particle Size (DLS) H->I J Confirm Activity in Assay I->J

Caption: Troubleshooting workflow for precipitation upon dilution.

Possible Solutions & Experimental Protocols:

  • Decrease the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, in your aqueous medium, as higher concentrations can have independent biological effects. This may require preparing a more dilute stock solution if your final desired concentration of this compound is high.

  • Employ Co-solvents: Co-solvents can increase the solubility of hydrophobic compounds.[3]

    • Protocol: Prepare a stock solution of this compound in a suitable co-solvent or a mixture of co-solvents. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) such as PEG 400.[3] A typical approach is to first dissolve the compound in DMSO and then add the co-solvent before the final dilution into aqueous media.

    • Example Formulation:

      • 10% DMSO

      • 40% PEG 400

      • 50% Saline

  • Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4][6]

    • Protocol: Prepare a solution of the surfactant in your aqueous buffer. Then, add the DMSO stock of this compound to this solution with gentle mixing.

    • Common Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), and Cremophor EL are frequently used.

    • Example Formulation:

      • 1-5% Tween 80 in Phosphate Buffered Saline (PBS)

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble compounds.

    • Protocol: Prepare a solution of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer. Add the this compound stock solution to the cyclodextrin solution. The mixture may require stirring or sonication to facilitate complex formation.

Quantitative Comparison of Formulation Strategies (Representative Data)

Formulation ComponentConcentration RangeAchievable this compound Conc. (Hypothetical)Remarks
Co-solvents (e.g., PEG 400)10-60% (v/v)1-5 mg/mLMay require toxicity testing for in vivo use.
Surfactants (e.g., Tween 80)1-10% (v/v)0.5-2 mg/mLPotential for cell lysis at higher concentrations.
Cyclodextrins (e.g., HP-β-CD)5-40% (w/v)2-10 mg/mLCan be an effective and well-tolerated option.

Issue 2: How can I determine the most effective solubilization strategy for this compound?

A systematic approach is recommended to identify the optimal formulation.

dot

G A Define Target Concentration & Vehicle Constraints B Screen Individual Excipients (Co-solvents, Surfactants, Cyclodextrins) A->B C Measure Kinetic & Thermodynamic Solubility B->C D Optimize Lead Formulations (Combine Excipients) C->D E Characterize Final Formulation (Clarity, Stability, pH) D->E F Proceed to In Vitro / In Vivo Studies E->F

Caption: Workflow for selecting a solubilization strategy.

Experimental Protocol: Solubility Screening

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Preparation of Formulation Vehicles: Prepare a series of aqueous solutions containing different single excipients at various concentrations (see table above).

  • Equilibration: Add an excess amount of this compound to each formulation vehicle. Shake the samples at a controlled temperature for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis: Compare the solubility of this compound in the different vehicles to identify the most effective excipients.

Mechanism of Solubilization

Micellar Solubilization by Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where poorly soluble compounds like this compound can be entrapped, while the hydrophilic heads face the aqueous medium, rendering the entire complex water-soluble.[4]

dot

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Core drug This compound s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center

Caption: Diagram of a micelle encapsulating a drug molecule.

References

Best practices for handling moisture-sensitive reagents in (Rac)-ZLc-002 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling moisture-sensitive reagents during the synthesis of (Rac)-ZLc-002. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: Which reagent in the this compound synthesis is particularly sensitive to moisture?

A1: Methyl malonyl chloride is highly sensitive to moisture.[1] Its reaction with water leads to the formation of methyl malonic acid, which will not participate in the desired acylation reaction with D-valine methyl ester, thereby reducing the yield of this compound.

Q2: What are the essential precautions for handling methyl malonyl chloride?

A2: Methyl malonyl chloride should be handled under strictly anhydrous conditions.[1] This involves using oven-dried or flame-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the addition process. All transfers should be performed using dry syringes or cannulas.

Q3: How can I ensure my glassware is sufficiently dry?

A3: Glassware should be oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under a stream of inert gas immediately before use.[1][2] Assembled apparatus should be allowed to cool to room temperature under a positive pressure of nitrogen or argon.

Q4: What grade of solvents should be used in this synthesis?

A4: Anhydrous grade solvents are essential. If not available, solvents must be appropriately dried before use. For instance, dichloromethane (CH2Cl2), the solvent used in the synthesis, can be dried by distillation over calcium hydride or by passing it through a column of activated alumina.

Q5: Is an inert atmosphere necessary for the entire duration of the reaction?

A5: Yes, maintaining an inert atmosphere is crucial, especially during the addition of the moisture-sensitive methyl malonyl chloride.[1] A continuous positive pressure of nitrogen or argon should be maintained throughout the reaction setup to prevent the ingress of atmospheric moisture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of this compound Decomposition of methyl malonyl chloride due to moisture.Ensure all glassware is rigorously dried. Use anhydrous solvents and maintain a positive pressure of inert gas. Verify the quality of the methyl malonyl chloride; if it is old or has been improperly stored, it may have degraded.
Incomplete reaction.The reaction is stirred at -15°C for 30 minutes and then for 12 hours at room temperature.[1] Ensure the reaction proceeds for the full duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Formation of a significant amount of a water-soluble byproduct Hydrolysis of methyl malonyl chloride to methyl malonic acid.This is a strong indicator of moisture contamination. Review and improve all anhydrous techniques, from glassware preparation to reagent transfer.
Difficulty in extracting the product The protocol for the synthesis of the related compound ZLc-002 notes that the product is water-soluble, and using excessive water during workup can hinder extraction.[1]Use the specified amount of water for the workup and perform multiple extractions with ethyl acetate as indicated in the protocol to maximize product recovery.[1]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Glassware
  • Oven-Drying:

    • Disassemble and clean all glassware (reaction flask, dropping funnel, condenser, etc.).

    • Place the glassware in an oven at 125°C for a minimum of 24 hours before use.[1][2]

    • Assemble the hot glassware quickly and flush with a stream of dry nitrogen or argon while it cools to room temperature.

  • Flame-Drying (for immediate use):

    • Assemble the clean glassware.

    • Gently heat the entire apparatus with a heat gun or a soft flame from a Bunsen burner under a flow of inert gas.

    • Ensure even heating to avoid thermal stress on the glass.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

Protocol 2: Handling and Transfer of Methyl Malonyl Chloride
  • Setup:

    • Work in a well-ventilated fume hood.[1]

    • Use an oven-dried syringe with a stainless-steel needle.

    • Purge the syringe and needle with dry nitrogen or argon at least three times before drawing up the reagent.

  • Transfer:

    • Puncture the septum of the methyl malonyl chloride bottle with the needle.

    • Introduce a positive pressure of inert gas into the bottle via a second needle connected to a gas line.

    • Slowly draw the desired volume of methyl malonyl chloride into the syringe.

    • Withdraw the syringe and immediately insert it through the septum of the reaction flask.

    • Add the methyl malonyl chloride dropwise to the cooled reaction mixture as specified in the synthesis protocol.[1]

Visualizing the Workflow

The following diagram illustrates the key steps for handling moisture-sensitive reagents in the synthesis of this compound.

MoistureSensitiveWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvent Prepare Anhydrous Solvent (CH2Cl2) Add_Reactants Add D-Valine Methyl Ester HCl & N-Methylmorpholine Anhydrous_Solvent->Add_Reactants Inert_Atmosphere->Add_Reactants Cool_Mixture Cool to -15°C Add_Reactants->Cool_Mixture Transfer_Reagent Transfer Methyl Malonyl Chloride (Anhydrous Technique) Cool_Mixture->Transfer_Reagent React React for 12h at Room Temp Transfer_Reagent->React Moisture Critical Step Quench Quench Reaction React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify Product Extract->Purify

Caption: Workflow for the synthesis of this compound highlighting the moisture-critical step.

The following diagram illustrates a troubleshooting decision tree for low yield in the synthesis.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reagents Verify Reagent Quality/Age Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Improve_Anhydrous Improve Anhydrous Technique: - Dry Glassware Rigorously - Use Fresh Anhydrous Solvents - Ensure Positive Inert Gas Pressure Check_Moisture->Improve_Anhydrous Yes Replace_Reagent Replace Methyl Malonyl Chloride Check_Reagents->Replace_Reagent Yes Verify_Time_Temp Ensure Correct Reaction Time and Temperature Check_Conditions->Verify_Time_Temp Yes

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Validation & Comparative

(Rac)-ZLc-002 Versus Traditional nNOS Inhibitors: A Comparative Analysis of Mechanism and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in neuronal nitric oxide synthase (nNOS) modulation has emerged with the development of (Rac)-ZLc-002, a compound that disrupts the interaction between nNOS and its anchoring protein, NOS1AP. This mechanism starkly contrasts with traditional nNOS inhibitors that directly target the enzyme's active site. This guide provides a comprehensive comparison of this compound and other prominent nNOS inhibitors, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system, producing nitric oxide (NO), a versatile signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, excessive NO production by nNOS is implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal.

This compound represents a novel approach by targeting the protein-protein interaction (PPI) between nNOS and the nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is crucial for the subcellular localization and activity of nNOS. In contrast, conventional nNOS inhibitors are typically competitive inhibitors that bind to the active site of the enzyme, preventing the binding of its substrate, L-arginine.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and other nNOS inhibitors lies in their mechanism of action.

This compound: This small molecule does not directly inhibit the catalytic activity of nNOS. Instead, it disrupts the binding of nNOS to NOS1AP. This disruption alters the localization of nNOS within the neuron, thereby modulating its signaling pathways without completely abolishing its enzymatic function. Evidence suggests that this compound's effect is indirect within intact cells, as it failed to disrupt the nNOS-NOS1AP interaction in a cell-free biochemical assay[1].

Traditional nNOS Inhibitors: These compounds, often analogues of L-arginine, directly compete with the natural substrate for binding to the active site of the nNOS enzyme. By occupying the active site, they prevent the synthesis of NO. Their efficacy is typically measured by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) in enzymatic assays.

Comparative Efficacy and Selectivity

A direct quantitative comparison of this compound with active-site inhibitors is challenging due to their different mechanisms. The efficacy of this compound is measured by its ability to disrupt the nNOS-NOS1AP interaction, while other inhibitors are evaluated based on their direct impact on nNOS enzymatic activity.

This compound Efficacy:

Experimental data from co-immunoprecipitation assays in HEK293T cells have shown that a 10 µM concentration of this compound can reduce the interaction between nNOS and NOS1AP by approximately 40%[2].

Performance of Selected Active-Site nNOS Inhibitors:

The following table summarizes the in vitro potency and selectivity of several well-characterized nNOS inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.

InhibitornNOS IC50/KiSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
L-NPA (Nω-Propyl-L-arginine)~1 µM (IC50)~5-fold-[3]
7-NI (7-Nitroindazole)---
L-VNIO (L-N5-(1-Imino-3-butenyl)-ornithine)~1.2 µM (IC50)<5-fold-[3]
1400W~150 µM (IC50)<5-fold-[3]
Compound 32 ((3'R, 4'R)-isomer)5 nM (Ki)3800-fold730-fold[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

nNOS_Signaling_Pathway cluster_Neuron Neuron cluster_Inhibitors Inhibitors NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Binds NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS Substrate Downstream_Signaling Downstream Signaling NO->Downstream_Signaling Rac_ZLc_002 This compound Rac_ZLc_002->nNOS Disrupts binding to NOS1AP Active_Site_Inhibitors Active-Site Inhibitors Active_Site_Inhibitors->nNOS Inhibits active site

Caption: nNOS signaling pathway and points of inhibition.

Experimental_Workflow cluster_ZLc002 This compound Efficacy cluster_ActiveSite Active-Site Inhibitor Efficacy A1 Cell Culture (e.g., HEK293T) co-expressing nNOS and NOS1AP A2 Incubate with this compound A1->A2 A3 Cell Lysis A2->A3 A4 Co-Immunoprecipitation with anti-nNOS antibody A3->A4 A5 Western Blot Analysis for nNOS and NOS1AP A4->A5 A6 Quantify reduction in nNOS-NOS1AP interaction A5->A6 B1 Purified nNOS enzyme B2 Incubate with inhibitor and L-Arginine B1->B2 B3 Measure NO production (e.g., Griess Assay) B2->B3 B4 Determine IC50/Ki values B3->B4

Caption: Experimental workflows for inhibitor evaluation.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess this compound Efficacy

Objective: To determine the effect of this compound on the interaction between nNOS and NOS1AP in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Co-transfect cells with expression vectors for full-length nNOS (e.g., GFP-tagged) and full-length NOS1AP.

  • Inhibitor Treatment:

    • 24-48 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with an anti-nNOS antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against nNOS and NOS1AP, followed by appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for immunoprecipitated nNOS and co-immunoprecipitated NOS1AP using densitometry software.

    • Normalize the amount of co-immunoprecipitated NOS1AP to the amount of immunoprecipitated nNOS.

    • Compare the normalized values between vehicle-treated and this compound-treated samples to determine the percentage of interaction disruption.

nNOS Activity Assay (Griess Assay) for Active-Site Inhibitors

Objective: To determine the IC50 value of a competitive nNOS inhibitor.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, CaCl2, NADPH, FAD, FMN, and calmodulin.

    • Add purified recombinant nNOS enzyme to the buffer.

  • Inhibitor and Substrate Addition:

    • Add varying concentrations of the test inhibitor to the reaction mixture.

    • Initiate the reaction by adding the substrate, L-arginine.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Nitrite Detection (Griess Reagent):

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite (a stable oxidation product of NO) to form a colored azo compound.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each sample.

    • Plot the percentage of nNOS inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity, using non-linear regression analysis.

Conclusion

This compound offers a novel and distinct approach to modulating nNOS activity by targeting its interaction with NOS1AP. This mechanism provides an alternative to traditional active-site inhibitors and may offer a more nuanced control over nNOS signaling. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of both classes of nNOS inhibitors. The choice between these strategies will depend on the specific therapeutic context and the desired level of nNOS modulation. Further head-to-head studies in relevant disease models are warranted to fully elucidate the comparative advantages of each approach.

References

Assessing the selectivity of (Rac)-ZLc-002 against other protein-protein interactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of neurotherapeutics and drug development, the precise targeting of protein-protein interactions (PPIs) offers a promising avenue for intervention in numerous disease states. (Rac)-ZLc-002 has emerged as a noteworthy small molecule inhibitor that disrupts the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, CAPON (Carboxy-terminal PDZ ligand of nNOS). This interaction is implicated in various neurological processes, and its inhibition presents a potential therapeutic strategy. This guide provides a comprehensive assessment of the selectivity of this compound, presenting available comparative data, detailed experimental protocols for evaluating such interactions, and visual representations of the underlying biological pathways and experimental workflows.

The nNOS-CAPON Signaling Axis

The interaction between nNOS and CAPON is a critical node in neuronal signaling. nNOS, an enzyme responsible for producing the signaling molecule nitric oxide (NO), is targeted to specific subcellular locations through its PDZ domain. CAPON binds to this domain, influencing nNOS localization and, consequently, its enzymatic activity and downstream signaling cascades. Disrupting this interaction with inhibitors like this compound can modulate NO-dependent pathways.

cluster_0 Neuronal Signaling NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation nNOS nNOS Ca_Influx->nNOS Activates CAPON CAPON nNOS->CAPON Binds to Downstream_Signaling Downstream NO Signaling nNOS->Downstream_Signaling Produces NO Rac_ZLc_002 This compound (Inhibitor) Rac_ZLc_002->nNOS Inhibits Binding cluster_1 Selectivity Assessment Workflow Primary_Assay Primary Assay: nNOS-CAPON Binding Secondary_Screen Secondary Screen: Interaction with other nNOS-binding proteins Primary_Assay->Secondary_Screen Confirmed Hit Hit_Compound This compound Hit_Compound->Primary_Assay Test in Tertiary_Screen Tertiary Screen: Broad PPI Panel Secondary_Screen->Tertiary_Screen Proceed if selective Data_Analysis Data Analysis and Selectivity Profiling Tertiary_Screen->Data_Analysis Generate Data Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Inform

In-depth Analysis of (Rac)-ZLc-002 Reveals a Gap in Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no independent replication studies, comparative analyses, or detailed experimental protocols for a compound identified as (Rac)-ZLc-002 were found. This lack of publicly available information prevents the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals, the independent verification of scientific findings is a cornerstone of validating new therapeutic agents. However, in the case of this compound, the absence of such data in the public domain makes it impossible to conduct a comparative analysis against other potential alternatives.

A thorough search was conducted to identify any preclinical or clinical studies, mechanism of action, or signaling pathway information related to this compound. The search yielded no specific results for this compound, suggesting it may be an internal designation not yet disclosed in publications, a compound that has been discontinued in early-stage development, or a misidentification.

To provide the requested comparison guide, foundational information is required, including but not limited to:

  • Primary Research Articles: Publications detailing the synthesis, characterization, and initial biological evaluation of this compound.

  • Mechanism of Action Studies: Reports identifying the molecular target and the signaling pathways modulated by the compound.

  • Preclinical Data: In vitro and in vivo data demonstrating the compound's efficacy and safety profile.

  • Clinical Trial Information: Registered clinical trials on platforms such as ClinicalTrials.gov that would provide insight into its development status.

Without this fundamental information, a comparison with alternative compounds, a summary of quantitative data, a detailing of experimental protocols, and the creation of signaling pathway diagrams are not feasible.

Researchers interested in this specific compound are encouraged to verify the compound's designation and search for publications from the originating institution or researchers. Should initial studies on this compound become publicly available, a comprehensive comparison guide could then be developed.

A Head-to-Head Comparison of (Rac)-ZLc-002 with Established Anxiety Treatments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the novel anxiolytic candidate (Rac)-ZLc-002 with established first-line treatments for anxiety disorders. This document synthesizes available preclinical data on this compound and contrasts it with the extensive clinical data on Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Benzodiazepines.

This compound, a selective inhibitor of the neuronal nitric oxide synthase (nNOS)-Carboxy-terminal PDZ ligand of nNOS (CAPON) interaction, has demonstrated anxiolytic-like effects in preclinical studies.[1][2] This novel mechanism of action presents a potential new avenue for the treatment of anxiety disorders. In contrast, established treatments primarily modulate the serotonergic and GABAergic systems.

Mechanism of Action: A Tale of Two Systems

Established anxiety treatments, such as SSRIs and SNRIs, function by increasing the synaptic availability of serotonin and norepinephrine, respectively. Benzodiazepines, on the other hand, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.

This compound operates through a distinct pathway. It disrupts the interaction between nNOS and CAPON, an adaptor protein. This interaction is implicated in anxiety-related behaviors.[2][3][4] By blocking this coupling, ZLc-002 is thought to exert its anxiolytic effects.[1][2]

Preclinical Efficacy of this compound

Preclinical evaluation of this compound in rodent models of anxiety has shown promising results. In behavioral assays such as the elevated plus-maze (EPM) and the open-field test (OFT), administration of ZLc-002 has been shown to produce anxiolytic-like effects.[1][4] For instance, intraperitoneal administration of ZLc-002 at doses of 40 or 80 mg/kg/day for 14 days, or intravenous administration at 10, 20, or 40 mg/kg/day for 7 days, has been reported to produce these effects.[1]

Clinical Efficacy of Established Treatments

The efficacy of SSRIs, SNRIs, and benzodiazepines in treating anxiety disorders is well-documented through numerous clinical trials and meta-analyses. These studies provide robust evidence of their effectiveness in reducing anxiety symptoms in human populations.

Quantitative Comparison of Efficacy

A direct comparison of the preclinical data for this compound with the clinical data for established treatments is challenging due to the different stages of development and the inherent differences between animal models and human clinical trials. The following tables summarize the available quantitative data to provide a comparative overview.

Treatment ClassCompound(s)Efficacy MeasureResultPopulationSource
nNOS-CAPON Inhibitor This compoundAnxiolytic-like effects in EPM and OFTEffective at 40-80 mg/kg (i.p.) and 10-40 mg/kg (i.v.)Mice[1]
SSRIs Fluoxetine, Paroxetine, Sertraline, Escitalopram, etc.Response Rate vs. PlaceboRR = 1.62Adults with Social Anxiety Disorder[5]
Remission Rate vs. PlaceboEscitalopram and Paroxetine superior to placeboAdults with Generalized Anxiety Disorder[6]
SNRIs Venlafaxine, DuloxetineResponse Rate vs. PlaceboRR = 1.57Adults with Social Anxiety Disorder[5]
Benzodiazepines Diazepam, Lorazepam, AlprazolamDiscontinuation due to lack of efficacy vs. PlaceboRR = 0.29Adults with Generalized Anxiety Disorder[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the preclinical evaluation of this compound and comparator drugs.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Protocol used for this compound evaluation:

  • Apparatus: A plus-shaped maze with two open and two closed arms.

  • Procedure: Mice are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total distance traveled.[4]

Protocol for Diazepam (as a comparator):

  • Dose: 1.5 mg/kg has been shown to increase the time spent on the open arms and the number of open arm entries in mice.[8][9]

Open-Field Test (OFT)

The OFT is another common test for anxiety and exploratory behavior. The apparatus is an open, square arena. A reduction in anxiety is inferred from increased exploration of the central area of the field.

Protocol used for this compound evaluation:

  • Apparatus: A square arena with defined central and peripheral zones.

  • Procedure: Mice are placed in the center of the arena and their activity is recorded for a specific duration.

  • Parameters Measured: Time spent in the center, number of entries into the center, and total distance moved.[4]

Protocol for Fluoxetine (as a comparator):

  • Dose: Chronic treatment with 18 mg/kg/day has been shown to reduce anxiety-related measures in the open field test in BALB/c mice.[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Signaling Pathways

anxiolytic_pathways cluster_zlc002 This compound Pathway cluster_ssri SSRI Pathway cluster_benzo Benzodiazepine Pathway ZLc002 This compound nNOS_CAPON nNOS-CAPON Interaction ZLc002->nNOS_CAPON Inhibits Anxiolytic_Z Anxiolytic Effect nNOS_CAPON->Anxiolytic_Z Leads to SSRI SSRI Serotonin_Reuptake Serotonin Reuptake SSRI->Serotonin_Reuptake Inhibits Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Leads to Anxiolytic_S Anxiolytic Effect Synaptic_Serotonin->Anxiolytic_S Benzo Benzodiazepine GABA_A GABA-A Receptor Benzo->GABA_A Positive Allosteric Modulator GABA_Effect Enhanced GABA Effect GABA_A->GABA_Effect Leads to Anxiolytic_B Anxiolytic Effect GABA_Effect->Anxiolytic_B

Caption: Signaling pathways of this compound, SSRIs, and Benzodiazepines.

Experimental Workflow for Preclinical Anxiety Studies

experimental_workflow Animal_Model Rodent Model of Anxiety (e.g., C57BL/6 Mice) Drug_Admin Drug Administration (this compound, Diazepam, Fluoxetine, or Vehicle) Animal_Model->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing EPM Elevated Plus-Maze Behavioral_Testing->EPM OFT Open-Field Test Behavioral_Testing->OFT Data_Analysis Data Analysis (Time in open arms/center, entries, etc.) EPM->Data_Analysis OFT->Data_Analysis Results Results & Comparison (Anxiolytic vs. Anxiogenic Effects) Data_Analysis->Results

Caption: A typical experimental workflow for preclinical evaluation of anxiolytic drugs.

Conclusion

This compound represents a promising preclinical candidate for the treatment of anxiety disorders with a novel mechanism of action. While direct comparative clinical data is not yet available, preclinical studies demonstrate its potential as an anxiolytic agent. Established treatments like SSRIs, SNRIs, and benzodiazepines have a long history of clinical use and proven efficacy. Further research, including well-controlled clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its position relative to current standard-of-care treatments for anxiety. This guide provides a foundational comparison to aid researchers in understanding the current landscape and future directions in anxiolytic drug development.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling (Rac)-ZLc-002

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a research chemical, potentially a PROTAC (Proteolysis Targeting Chimera), it should be handled with the utmost care, assuming it is a potentially bioactive and hazardous compound.[1][2][3]

Hazard Assessment and Engineering Controls

Prior to handling this compound, a thorough risk assessment should be conducted. Due to the lack of specific hazard data for this compound, a precautionary approach is necessary. Engineering controls should be the primary line of defense to minimize exposure.

  • Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Designated Area: A specific area within the laboratory should be designated for the handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory for all personnel handling this compound.[4] This includes understanding when PPE is necessary, what kind is necessary, and its proper use, maintenance, and disposal.[4]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Rationale
Torso/Body Laboratory CoatA buttoned, long-sleeved lab coat to protect skin and clothing from potential splashes.[5] Consider a chemical-resistant material.
Hands Disposable Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection against potential skin absorption.[6] Gloves should be changed immediately if contaminated.
Eyes Safety GogglesProvide a seal around the eyes to protect against chemical splashes from all directions.[5][7] Safety glasses with side shields are the minimum requirement.[6]
Face Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk handling or transfers.[7]
Respiratory N95 Respirator (or higher)Recommended as a precautionary measure, especially when handling the powdered form of the compound, to minimize inhalation of fine particles.[7]
Feet Closed-toe ShoesTo protect feet from spills and falling objects.[7]

Operational Plan for Handling this compound

A step-by-step operational plan ensures that the compound is handled safely and consistently.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Reconstitute in Solvent Reconstitute in Solvent Weigh Compound->Reconstitute in Solvent Aliquot Solution Aliquot Solution Reconstitute in Solvent->Aliquot Solution Decontaminate Surfaces Decontaminate Surfaces Aliquot Solution->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1.

    • Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, plastic-backed paper.

    • Gather Materials: Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvent, vortex mixer) inside the fume hood.

  • Handling:

    • Weighing: If handling the solid form, carefully weigh the desired amount of this compound on a microbalance inside the fume hood. Use anti-static weighing paper or a weighing boat.

    • Reconstitution: Add the appropriate solvent (e.g., DMSO, as the compound may be supplied in this solvent) to the vial containing the weighed compound.[8] Cap the vial securely.

    • Aliquoting: Mix the solution until the compound is fully dissolved. If necessary, use a vortex mixer. Aliquot the solution into smaller, clearly labeled vials for storage.

  • Cleanup:

    • Decontamination: Wipe down all surfaces and equipment inside the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

    • Waste Segregation: Dispose of all contaminated materials as outlined in the Disposal Plan (Section 4).

    • Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, lab coat, and respirator). Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.[9]

Table 2: Waste Disposal Plan for this compound

Waste TypeContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste BagContaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste bag.
Liquid Waste Labeled Hazardous Waste BottleUnused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste bottle.[10] Do not mix with other waste streams unless compatibility is confirmed.[10]
Sharps Waste Sharps ContainerContaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Waste Disposal Logical Flow

Identify Waste Type Identify Waste Type Solid Waste Solid Waste Identify Waste Type->Solid Waste Liquid Waste Liquid Waste Identify Waste Type->Liquid Waste Sharps Waste Sharps Waste Identify Waste Type->Sharps Waste Hazardous Waste Bag Hazardous Waste Bag Solid Waste->Hazardous Waste Bag Hazardous Waste Bottle Hazardous Waste Bottle Liquid Waste->Hazardous Waste Bottle Sharps Container Sharps Container Sharps Waste->Sharps Container Licensed Disposal Facility Licensed Disposal Facility Hazardous Waste Bag->Licensed Disposal Facility Hazardous Waste Bottle->Licensed Disposal Facility Sharps Container->Licensed Disposal Facility

Caption: A decision-making flow for the proper segregation and disposal of waste.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10] Ensure that all waste containers are properly labeled with the contents and associated hazards.[10] Waste should be stored in a designated, secure area until it can be collected by a licensed hazardous waste disposal company.[10]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.